Endophenazine D
Beschreibung
9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid has been reported in Kitasatospora with data available.
a phenazine antibiotic from the arthropod; structure in first source
Eigenschaften
Molekularformel |
C24H26N2O7 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C24H26N2O7/c1-12-19(27)20(28)21(29)23(32-12)33-24(2,3)11-10-13-6-4-8-15-17(13)26-18-14(22(30)31)7-5-9-16(18)25-15/h4-12,19-21,23,27-29H,1-3H3,(H,30,31)/t12-,19-,20+,21+,23+/m0/s1 |
InChI-Schlüssel |
RSOXYAUKSAEFIK-VCBFIBSESA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Endophenazine D: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces anulatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine (B1670421) natural products are a diverse class of nitrogen-containing heterocyclic compounds produced by various bacteria, most notably from the genera Pseudomonas and Streptomyces.[1] These secondary metabolites exhibit a wide array of biological activities, including antimicrobial, antitumor, and herbicidal properties.[1][2] Among the more complex phenazines are the endophenazines, which are characterized by a prenylated phenazine core. This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Endophenazine D, a member of this family, from its natural source, the endosymbiotic bacterium Streptomyces anulatus.[2][3]
Streptomyces anulatus, often found in association with arthropods, has proven to be a source of novel bioactive compounds. A detailed screening of secondary metabolites from various strains of this bacterium led to the identification of four new phenazines, designated Endophenazines A, B, C, and D. Their structures were determined through extensive spectroscopic analysis. This document details the scientific journey of this compound, from the fermentation of the producing organism to the elucidation of its biological activities, providing researchers with the necessary information for its further study and potential development.
Data Presentation
Physicochemical Properties of this compound
| Property | Data | Reference |
| Molecular Formula | C24H26N2O7 | |
| Chromophore System | Phenazin-7-one derivative | |
| Structural Class | 5,10-dihydrophenazine derivative |
Biological Activity of Endophenazines
Endophenazines, including this compound, have demonstrated notable biological activities against a range of organisms.
| Activity Type | Target Organisms | Observed Effect | Reference |
| Antimicrobial | Gram-positive bacteria | Inhibition of growth | |
| Antimicrobial | Filamentous fungi | Inhibition of growth | |
| Herbicidal | Lemna minor (duckweed) | Growth inhibition |
Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of phenazine compounds from Streptomyces species.
Fermentation of Streptomyces anulatus
This protocol describes the cultivation of S. anulatus for the production of this compound.
-
Medium: ISP2 Broth (per 1 liter: 4 g Yeast Extract, 10 g Malt Extract, 4 g Dextrose, pH adjusted to 7.3).
-
Seed Culture:
-
Inoculate 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask with a fresh culture of S. anulatus.
-
Incubate at 28-30°C for 48-72 hours with shaking at 200 rpm.
-
-
Production Culture:
-
Inoculate 1 L of ISP2 broth in a 2.8 L flask with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C for 5-7 days with shaking at 200 rpm.
-
Monitor the production of endophenazines periodically by taking small aliquots, extracting with an equal volume of ethyl acetate (B1210297), and analyzing by HPLC.
-
Extraction and Isolation of this compound
This protocol details the extraction of the crude secondary metabolite mixture and the subsequent purification of this compound.
-
Harvesting and Extraction:
-
Centrifuge the production culture to separate the mycelium from the supernatant.
-
Transfer the supernatant to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, venting periodically.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol (B129727) for more polar compounds.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Elute with a suitable gradient of acetonitrile (B52724) in water.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
-
Structure Elucidation
The structure of this compound was originally determined using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the overall structure.
Bioactivity Assays
-
Antimicrobial Activity (Broth Microdilution Method):
-
Prepare a series of twofold dilutions of pure this compound in a suitable broth medium in a 96-well plate.
-
Inoculate the wells with a standardized suspension of the test microorganism (e.g., Bacillus subtilis).
-
Incubate at the optimal temperature for the microorganism for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
-
Herbicidal Activity (Lemna minor Growth Inhibition Assay):
-
Prepare a range of concentrations of this compound in a suitable growth medium for L. minor.
-
Place a set number of L. minor fronds into each well of a multi-well plate containing the test solutions.
-
Incubate under controlled light and temperature conditions for 7 days.
-
Assess the herbicidal effect by counting the number of fronds or measuring the frond area at the end of the incubation period.
-
Calculate the concentration that causes 50% inhibition of growth (IC50).
-
Visualizations
Biosynthetic Pathway
The biosynthesis of phenazines in Streptomyces originates from the shikimic acid pathway, leading to the formation of the core phenazine structure, which is then subject to various modifications such as prenylation to form endophenazines.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Workflow
The following diagram illustrates the logical workflow from the cultivation of Streptomyces anulatus to the final characterization of this compound.
Caption: Workflow for the isolation and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Pathway of Endophenazine D in Endosymbionts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazines are a family of phenazine-based secondary metabolites produced by various endosymbiotic actinomycetes, notably Streptomyces anulatus. These compounds exhibit a range of biological activities, including antimicrobial and herbicidal properties, making them of significant interest for drug discovery and development. While the biosynthesis of the core phenazine (B1670421) structure and the prenylated derivative Endophenazine A has been well-characterized, the pathway leading to the more complex glycosylated derivative, Endophenazine D, has remained less understood. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating genomic data, structural information, and knowledge of related biosynthetic systems. We will delve into the enzymatic steps, present quantitative data from heterologous expression studies, and provide detailed experimental protocols relevant to the study of these fascinating molecules.
Core Biosynthetic Pathway of the Phenazine Nucleus
The biosynthesis of all endophenazines begins with the formation of the phenazine-1-carboxylic acid (PCA) core. This pathway originates from the shikimate pathway, utilizing chorismic acid as a primary precursor. A conserved set of genes, homologous to the phzABCDEFG operon found in Pseudomonas species, is responsible for the synthesis of PCA.
The key enzymatic steps in the formation of the phenazine core are:
-
Conversion of Chorismic Acid to 2-amino-2-deoxyisochorismic acid (ADIC): This reaction is catalyzed by an aminodeoxychorismate synthase, encoded by the phzE homolog.
-
Formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA): The enzyme DHHA synthase, a homolog of phzD, catalyzes this step.
-
Dimerization and subsequent modifications: Two molecules of a DHHA-derived intermediate are condensed and undergo a series of enzymatic modifications, including oxidation, to form the tricyclic phenazine ring structure of PCA. This process involves enzymes homologous to PhzA, PhzB, PhzF, and PhzG.
Biosynthesis of the Endophenazine A Intermediate
The characteristic prenyl side chain of the endophenazines is attached to the PCA core to form Endophenazine A. This crucial step is catalyzed by a prenyltransferase.
-
Prenylation of PCA: The enzyme 5,10-dihydrophenazine-1-carboxylate 9-dimethylallyltransferase, encoded by the ppzP gene, transfers a dimethylallyl pyrophosphate (DMAPP) moiety to the C9 position of a reduced PCA precursor.[1]
-
Source of the Prenyl Group: The DMAPP precursor is synthesized via the mevalonate (B85504) pathway, and the genes for this pathway are also located within the endophenazine biosynthetic gene cluster.
Proposed Biosynthetic Pathway of this compound
The structure of this compound has been elucidated as 9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid. This reveals that this compound is a glycosylated derivative of a hydroxylated Endophenazine A analog. The biosynthesis of this compound, therefore, requires two additional key stages: the biosynthesis of the deoxysugar moiety and the subsequent glycosylation of the modified phenazine aglycone.
Biosynthesis of the Deoxysugar Moiety (TDP-D-olivose)
The sugar moiety of this compound is a 2,6-dideoxyhexose, identified as D-olivose. The biosynthesis of such deoxysugars in Streptomyces typically proceeds via a well-established pathway starting from glucose-1-phosphate and involves thymidine (B127349) diphosphate (B83284) (TDP)-activated intermediates. The key steps are:
-
Formation of TDP-D-glucose: Glucose-1-phosphate is converted to TDP-D-glucose by the enzyme glucose-1-phosphate thymidylyltransferase.
-
Formation of TDP-4-keto-6-deoxy-D-glucose: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose 4,6-dehydratase. This is a key branch point for the biosynthesis of many deoxysugars.
-
Formation of TDP-D-olivose: A series of enzymatic reactions, including a 2,3-dehydratase, a 3-ketoreductase, and a 4-ketoreductase, convert TDP-4-keto-6-deoxy-D-glucose to the final product, TDP-D-olivose.
While the specific genes for this pathway have not been experimentally verified in the endophenazine gene cluster of S. anulatus, analysis of the biosynthetic gene cluster (MIBiG accession: BGC0001080) reveals the presence of putative genes encoding enzymes with homology to those involved in deoxysugar biosynthesis. Further characterization of the "hypothetical proteins" within this cluster is required to definitively assign their roles.
Modification of the Aglycone and Glycosylation
The final step in the biosynthesis of this compound is the attachment of the deoxysugar to the phenazine aglycone.
-
Hydroxylation of the Prenyl Side Chain: The structure of this compound suggests that the prenyl side chain of Endophenazine A undergoes a hydroxylation reaction prior to glycosylation. This step is likely catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylase, which may be encoded within the endophenazine gene cluster.
-
Glycosylation: A glycosyltransferase enzyme is responsible for transferring the activated TDP-D-olivose to the hydroxylated phenazine aglycone. Glycosyltransferases are commonly found in secondary metabolite biosynthetic gene clusters and are known to be crucial for the diversification and biological activity of natural products. The endophenazine gene cluster contains open reading frames that are annotated as putative glycosyltransferases, which are strong candidates for catalyzing this final step.
Quantitative Data from Heterologous Expression Studies
While specific yield data for this compound is scarce in the literature, studies on the heterologous expression of the endophenazine biosynthetic gene cluster provide valuable insights into the production of the precursor, Endophenazine A.
| Host Strain | Expression System | Endophenazine A Titer (mg/L) | Reference |
| Streptomyces coelicolor M512 | Heterologous expression of the entire endophenazine gene cluster | ~20 | [2][3] |
| Pseudomonas chlororaphis P3 | Introduction of the prenyltransferase PpzP | 3.5 | [2] |
| P. chlororaphis P3 (metabolically engineered) | Overexpression of ppzP and medium optimization | 279.43 | [2] |
These data highlight the potential for improving the production of endophenazines through metabolic engineering and optimization of fermentation conditions. Further studies focusing on the co-expression of the putative deoxysugar biosynthesis and glycosyltransferase genes with the Endophenazine A pathway are needed to achieve significant production of this compound.
Experimental Protocols
General Fermentation Protocol for Endophenazine Production
This protocol is a general guideline for the cultivation of Streptomyces species for the production of endophenazines.
-
Media: ISP2 medium (4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, 20 g/L agar (B569324) for solid medium) is commonly used for the cultivation of Streptomyces.
-
Inoculation: Inoculate a suitable liquid medium with a fresh spore suspension or a vegetative mycelium from a seed culture.
-
Incubation: Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.
-
Extraction: After incubation, the culture broth is typically extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase is then separated and evaporated to dryness.
HPLC Analysis of Endophenazines
High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of endophenazines.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape, is employed.
-
Detection: A photodiode array (PDA) detector is ideal for the analysis of phenazines, as they have characteristic UV-Vis absorption spectra. Detection is typically performed at wavelengths between 254 nm and 365 nm.
-
Quantification: Quantification can be achieved by creating a standard curve with a purified endophenazine standard.
Gene Inactivation and Heterologous Expression
-
Gene Inactivation: Targeted gene inactivation in Streptomyces is often achieved using PCR-targeting methods, where a resistance cassette is used to replace the gene of interest.
-
Heterologous Expression: The entire endophenazine biosynthetic gene cluster can be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or E. coli. The choice of host and vector depends on the specific goals of the experiment. Promoter engineering and codon optimization may be necessary to achieve high levels of expression.
Visualizations
Biosynthetic Pathway of this compound
References
Endophenazine D molecular formula and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Endophenazine D, a member of the phenazine (B1670421) family of natural products. This document collates available data on its chemical properties, biosynthesis, and biological activities, supplemented with detailed experimental protocols and illustrative diagrams to support further research and development.
Core Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₇ | PubChem |
| CAS Number | 479415-44-6 | PubChem |
Quantitative Data Summary
While specific quantitative biological data for this compound is limited in publicly accessible literature, data for the closely related and well-studied Endophenazine A provides a valuable reference for the potential activity of this compound class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Endophenazine A against various microorganisms.
| Test Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | [1][2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 8 - 32 | [1][2] |
| Bacillus subtilis | - | - | [3] |
| Various Filamentous Fungi | - | - | [4] |
Note: The biological activities of this compound are reported to include antimicrobial effects against Gram-positive bacteria and some filamentous fungi[4].
Biosynthesis of Endophenazines
Endophenazines are secondary metabolites produced by the endosymbiotic actinomycete, Streptomyces anulatus[4]. Their biosynthesis originates from the shikimic acid pathway, leading to the formation of the core phenazine structure. This is followed by a prenylation step, a key modification for this class of compounds. The biosynthetic gene cluster for endophenazines has been identified and includes genes for the phenazine core structure, the mevalonate (B85504) pathway (for the prenyl donor), and a prenyltransferase[5][6][7].
Caption: General biosynthetic pathway of endophenazines.
Experimental Protocols
The following protocols are generalized from methods reported for the isolation and characterization of the endophenazine family of compounds. Researchers should optimize these protocols for their specific laboratory conditions and instrumentation.
Protocol 1: Fermentation and Extraction
This protocol outlines the cultivation of Streptomyces anulatus and the subsequent extraction of endophenazines.
Materials:
-
Streptomyces anulatus culture
-
ISP2 broth medium
-
Ethyl acetate (B1210297)
-
Rotary evaporator
Procedure:
-
Fermentation: Inoculate a suitable volume of ISP2 broth medium with Streptomyces anulatus. Incubate the culture on a rotary shaker at room temperature for 5-7 days[3][8].
-
Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers[8].
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract[3].
Protocol 2: Purification by Chromatography
This protocol describes the purification of this compound from the crude extract.
Materials:
-
Crude extract
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Chromatography: Perform silica gel column chromatography on the crude extract. Elute the column with a gradient of hexane and ethyl acetate to separate the fractions[3][9].
-
Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the desired endophenazine[9][10].
-
HPLC Purification: Further purify the active fractions using a preparative HPLC system with a C18 reversed-phase column. A gradient of methanol in water is typically used for elution[3][8].
Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Purified this compound
-
Test microorganism (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[11].
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to achieve a range of concentrations[3][11].
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB (e.g., to a 0.5 McFarland standard)[11].
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound[11].
-
Incubation: Incubate the plate at 37°C for 18-24 hours[3][11].
-
MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible microbial growth[3][11].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and purification of endophenazines from a microbial culture.
Caption: A typical experimental workflow for the isolation and characterization of endophenazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In-depth Technical Guide: The Putative Mechanism of Action of Endophenazine D on Gram-positive Bacteria
Disclaimer: The precise molecular mechanism of action for Endophenazine D has not been extensively elucidated in publicly available scientific literature. This guide is based on the well-documented activities of the broader class of phenazine (B1670421) antibiotics and proposes a putative mechanism for this compound, supported by established experimental protocols for its investigation.
Introduction
This compound is a member of the phenazine family of heterocyclic nitrogen-containing compounds, which are produced by various bacteria, notably from the genus Streptomyces. Phenazines, as a class, are recognized for their broad-spectrum biological activities, including antibacterial properties, particularly against Gram-positive bacteria. Their mechanism of action is generally attributed to their ability to participate in cellular redox reactions, acting as electron shuttles. This guide provides a detailed overview of the proposed mechanism of action of this compound against Gram-positive bacteria, methods for its investigation, and its potential antibacterial efficacy.
Proposed Mechanism of Action: A Redox Cycling Model
The antibacterial activity of this compound is likely rooted in its capacity to undergo redox cycling. This process involves the acceptance of electrons from intracellular reducing agents, such as NADH and NADPH, and the subsequent transfer of these electrons to molecular oxygen. This catalytic cycle generates reactive oxygen species (ROS), which are highly toxic to bacterial cells.
Key Steps in the Proposed Mechanism:
-
Cellular Uptake: this compound, being a relatively small and lipophilic molecule, is presumed to passively diffuse across the bacterial cell wall and cytoplasmic membrane.
-
Reduction: Once inside the cytoplasm, this compound is reduced by cellular reductases, accepting electrons from NADH or NADPH. This converts the oxidized form of this compound to a reduced, radical, or dihydro-form.
-
Oxidation and ROS Generation: The reduced this compound then reacts with molecular oxygen (O₂), transferring the accepted electrons to it. This regenerates the oxidized form of this compound, allowing it to participate in another cycle. This reaction produces superoxide (B77818) radicals (O₂⁻•).
-
Cascade of Reactive Oxygen Species: The generated superoxide can be further converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), through enzymatic and non-enzymatic processes.
-
Cellular Damage: The accumulation of these ROS leads to extensive damage to vital cellular components:
-
DNA Damage: ROS can cause single- and double-strand breaks in DNA, leading to mutations and cell death.
-
Protein Oxidation: Oxidation of amino acid residues can lead to protein misfolding, aggregation, and inactivation of essential enzymes.
-
Lipid Peroxidation: Damage to lipids in the cell membrane disrupts its integrity, leading to increased permeability and leakage of cellular contents.
-
Disruption of Membrane Potential: The damage to the cell membrane and the overall oxidative stress can dissipate the proton motive force, uncoupling electron transport from ATP synthesis and disrupting cellular energetics.
-
Antibacterial Spectrum and Efficacy
| Compound | Bacterial Strain | MIC (µg/mL) |
| Endophenazine A | Staphylococcus aureus ATCC 25923 | 8 - 32 |
| Endophenazine A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 |
| Endophenazine B | Staphylococcus aureus ATCC 25923 | 8 - 32 |
| Endophenazine B | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 |
Note: This table is intended to be illustrative of the activity of the endophenazine class. Specific MIC values for this compound would require experimental determination.
Experimental Protocols
To investigate the proposed mechanism of action of this compound, a series of established in vitro assays can be employed.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
This compound
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash the cells with PBS and resuspend them in PBS containing DCFH-DA.
-
Incubate the cells in the dark to allow for the uptake and deacetylation of the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission). An increase in fluorescence indicates an increase in intracellular ROS.
Cell Membrane Integrity Assay
This assay utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.
Materials:
-
This compound
-
Bacterial culture
-
SYTOX Green stain
-
Fluorometer or flow cytometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer.
-
Treat the cells with various concentrations of this compound.
-
Add SYTOX Green to the cell suspension.
-
Incubate in the dark.
-
Measure the fluorescence intensity (e.g., 504 nm excitation and 523 nm emission). A significant increase in fluorescence indicates a loss of membrane integrity.
Membrane Potential Assay
This protocol uses a membrane potential-sensitive dye, such as DiSC₃(5), to monitor changes in membrane polarization.
Materials:
-
This compound
-
Bacterial culture
-
DiSC₃(5) dye
-
Fluorometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash and resuspend the cells in a buffer containing the DiSC₃(5) dye.
-
Allow the dye to equilibrate and quench its fluorescence as it accumulates in polarized cells.
-
Add this compound to the cell suspension.
-
Monitor the fluorescence over time. Depolarization of the membrane will cause the dye to be released from the cells, resulting in an increase in fluorescence.
Visualizations
Proposed Signaling Pathway of this compound
In Vitro Antibacterial Spectrum of Endophenazine D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazines are a family of phenazine (B1670421) antibiotics produced by the endosymbiotic actinomycete Streptomyces anulatus. This technical guide focuses on the in vitro antibacterial spectrum of Endophenazine D, a member of this family. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the known antibacterial activities of the endophenazine family, detailed experimental protocols for determining antibacterial susceptibility, and visualizations of key processes. The endophenazine family, including Endophenazines A, B, C, and D, has demonstrated antimicrobial activities, particularly against Gram-positive bacteria and some filamentous fungi[1][2].
Antibacterial Spectrum of Endophenazines
Research has shown that endophenazines possess a noteworthy antibacterial profile. Studies on related compounds, such as Endophenazines A and B, provide insight into the potential activity of this compound. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.
Table 1: In Vitro Antibacterial Activity of Endophenazines (MIC Values)
| Compound | Test Organism | Strain | MIC (µg/mL) | Reference |
| Endophenazine A & B | Staphylococcus aureus | ATCC 25923 | 8 - 32 | [3] |
| Endophenazine A & B | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 8 - 32 | [3] |
Note: The data presented is for a mixture of Endophenazines A and B. Further research is required to elucidate the specific antibacterial spectrum and MIC values of this compound against a broad panel of clinically relevant bacteria.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of phenazine antibiotics like this compound, based on established broth microdilution protocols.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Materials:
- This compound
- Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Sterile saline solution (0.85%) or Phosphate-Buffered Saline (PBS)
- Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator
2. Preparation of Reagents:
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on the desired final concentration range to be tested.
- Bacterial Inoculum:
- From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
- Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
- Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
- Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
- Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).
- Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
- Cover the plate and incubate at 37°C for 18-24 hours.
4. Interpretation of Results:
- Following incubation, visually inspect the wells for turbidity (bacterial growth).
- The MIC is the lowest concentration of this compound in which there is no visible growth.
- Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to determine the percentage of growth inhibition.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Antibacterial Mechanism of Phenazines
Phenazine antibiotics are known to be redox-active compounds that can interfere with cellular respiration and generate reactive oxygen species (ROS).
References
An In-depth Technical Guide to the Solubility and Stability Profiling of Endophenazines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of endophenazines, a class of phenazine (B1670421) antibiotics. Due to a significant lack of publicly available data for Endophenazine D, this document focuses primarily on the properties and experimental protocols established for the more extensively studied Endophenazine A, while providing context for the broader endophenazine family.
Endophenazines A-D are a family of phenazine compounds isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] These compounds have garnered interest for their antimicrobial activities against Gram-positive bacteria and some fungi.[1][2] Understanding the physicochemical properties of these molecules, particularly their solubility and stability, is critical for their development as potential therapeutic agents.
Physicochemical Properties
A summary of the known physicochemical properties of Endophenazine A and D is presented below. The data for this compound is limited, highlighting the need for further research on this specific analogue.
| Property | Endophenazine A | This compound |
| Molecular Formula | C₁₈H₁₆N₂O₂[3] | C₂₄H₂₆N₂O₇ |
| Molar Mass | 292.34 g/mol | 454.5 g/mol |
| IUPAC Name | 9-(3-methylbut-2-enyl)phenazine-1-carboxylic acid | Not Available |
| CAS Number | 86125-71-5 | 139583847-75-3 |
| Appearance | Yellowish solid | Not Available |
| Solubility | Soluble in DMSO, methanol (B129727), and ethyl acetate. Limited solubility in aqueous solutions. | Not Available |
Solubility Profile
Detailed quantitative solubility studies for endophenazines are not widely published. However, based on empirical data for Endophenazine A and the general characteristics of phenazine compounds, the following can be inferred:
-
Organic Solvents : Endophenazine A is soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethyl acetate. DMSO is commonly used for preparing stock solutions for in vitro assays.
-
Aqueous Solubility : Like many phenazine derivatives, Endophenazine A has limited solubility in aqueous media, which can present challenges for formulation and delivery. The carboxylic acid moiety suggests that its solubility may be pH-dependent.
This protocol outlines the steps for preparing a stock solution of Endophenazine A, a common starting point for in vitro experiments.
Materials:
-
Endophenazine A (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weigh out 2.92 mg of Endophenazine A and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the Endophenazine A is completely dissolved. Gentle warming (e.g., at 37°C) may be applied to aid dissolution.
-
The resulting solution is a 10 mM stock of Endophenazine A.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Stability Profile
The stability of endophenazines is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents.
Key Stability Considerations:
-
Light Exposure : Phenazine compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation. It is recommended to handle Endophenazine A solutions in amber vials or under low-light conditions.
-
Temperature : Elevated temperatures can accelerate the degradation of Endophenazine A. Stock solutions should be stored at low temperatures, such as -20°C or -80°C.
-
pH : The stability of Endophenazine A is pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4-7). In strongly acidic (pH < 3) or alkaline (pH > 9) solutions, it is more susceptible to hydrolysis and oxidative degradation.
-
Oxidation : The phenazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The presence of dissolved oxygen or oxidizing agents can promote degradation. For sensitive applications, degassing solvents may be considered.
Forced degradation studies are essential for identifying potential degradation products and pathways. This protocol provides a general framework for assessing the stability of Endophenazine A under various stress conditions.
Materials:
-
Endophenazine A stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Thermostatically controlled oven
-
HPLC system with a UV-Vis detector
Procedure:
-
Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation : Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation : Keep the stock solution in a thermostatically controlled oven at 70°C for 48 hours.
-
Sample Analysis : At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Evaluation : Analyze the samples using a stability-indicating HPLC method. Calculate the percentage of Endophenazine A remaining and identify and quantify any major degradation products.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products. The following is a general-purpose method that can be optimized.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate). A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 254 nm
-
Column Temperature : 30°C
Visualizations
The biosynthesis of Endophenazine A involves the shikimate pathway for the phenazine core and the MEP pathway for the isoprenoid side chain.
Caption: Biosynthetic pathway of Endophenazine A.
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a compound.
Caption: Workflow for a forced degradation study.
Phenazine compounds are believed to exert their biological effects through the generation of reactive oxygen species (ROS), which can induce oxidative stress and activate downstream signaling pathways.
Caption: Proposed ROS-mediated signaling pathway.
References
The Pharmacokinetics and ADME Properties of Endophenazine D: A Review of Currently Available Data
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Endophenazine D, a member of the phenazine (B1670421) class of heterocyclic compounds, has been a subject of interest within the scientific community. This document aims to provide a comprehensive overview of the current understanding of the pharmacokinetics and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. Due to the limited availability of specific experimental data in the public domain, this guide synthesizes the accessible information and provides a framework for future research.
Introduction to this compound
This compound belongs to the phenazine family, a group of nitrogen-containing heterocyclic compounds known for their redox-active properties.[1] Phenazines are produced by a variety of bacteria and have been investigated for their potential therapeutic applications, including as antibiotics.[1] Understanding the pharmacokinetic and ADME profile of any new chemical entity is crucial for its development as a therapeutic agent. This profile determines the compound's efficacy, safety, and dosing regimen.
Predicted ADME Properties
Direct experimental data on the ADME properties of this compound is scarce in publicly accessible literature. However, some in silico predictions have been made. One study predicted a value of -19.43 in an ADME-related computational model, though the specific parameter this value represents is not explicitly defined in the available context.[2]
To provide a more comprehensive, albeit predictive, overview, we can consider the general properties of phenazine compounds.
Table 1: Predicted Physicochemical and ADME Properties of Phenazine Scaffolds
| Property | Predicted Characteristic | Implication for Pharmacokinetics |
| Molecular Weight | Generally low to moderate | Can favor oral absorption. |
| LogP | Variable, but often lipophilic | Can influence membrane permeability and volume of distribution. |
| Solubility | Typically low in aqueous media | May pose challenges for formulation and bioavailability. |
| Metabolism | Expected to undergo hepatic metabolism | Potential for drug-drug interactions via cytochrome P450 enzymes. |
| Excretion | Likely a combination of renal and biliary routes | Dependent on the polarity of metabolites. |
Note: These are generalized predictions for the phenazine class and may not be representative of this compound specifically. Experimental validation is required.
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, this section outlines standard methodologies used to characterize the ADME properties of a compound like this compound.
In Vitro Permeability Assay (e.g., Caco-2)
This assay is a cornerstone for predicting intestinal absorption of orally administered drugs.
Workflow for a Typical Caco-2 Permeability Assay:
Caption: Workflow of a Caco-2 permeability assay.
Metabolic Stability Assay (e.g., Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Workflow for a Metabolic Stability Assay:
Caption: Workflow for an in vitro metabolic stability assay.
Potential Signaling Pathways and Pharmacodynamic Effects
While the direct molecular targets of this compound are not well-defined, phenazines are known to interfere with cellular redox processes.[1] This can impact various signaling pathways.
Hypothesized Mechanism of Action for Redox-Active Phenazines:
References
Endophenazine D: A Technical Guide to Synthesis and Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine D is a naturally occurring phenazine (B1670421) antibiotic isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and in some cases, antitumor properties.[3][4] this compound, along with its analogs Endophenazine A, B, and C, has demonstrated antimicrobial activity against Gram-positive bacteria and some filamentous fungi, as well as herbicidal activity.[2] The unique structural features of this compound present opportunities for synthetic modification and the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of proposed synthesis and derivatization strategies for this compound. Due to the limited availability of published research on the total synthesis of this compound, this guide leverages established synthetic methodologies for the phenazine core and related natural products to propose a viable synthetic route. Additionally, potential derivatization strategies are discussed based on structure-activity relationship (SAR) studies of analogous phenazine compounds.
Proposed Synthesis of the this compound Core
The chemical structure of this compound is characterized by a phenazine-1-carboxylic acid backbone with a modified prenyl group at the C9 position. The total synthesis of this compound has not been explicitly detailed in the scientific literature. However, a plausible synthetic route can be proposed based on well-established methods for phenazine synthesis and subsequent functionalization. The proposed strategy involves two key stages: the synthesis of the phenazine-1-carboxylic acid (PCA) core and the subsequent introduction of the C9 side chain.
A common and effective method for constructing the phenazine core is through a Smiles rearrangement followed by a reductive cyclization. This approach offers good control over the substitution pattern of the resulting phenazine.
Key Stages of Proposed Synthesis:
-
Synthesis of Phenazine-1-Carboxylic Acid (PCA): This crucial intermediate is the scaffold for all endophenazines. A common route to PCA is the reaction of 2-nitroaniline (B44862) with 2-chlorobenzoic acid, followed by a reductive cyclization of the resulting N-(2-nitrophenyl)-2-aminobenzoic acid.
-
Introduction of the C9 Side Chain: This is the most challenging step and would likely involve a Friedel-Crafts-type alkylation or a more modern cross-coupling reaction on the PCA core. Given the structure of the C9 side chain in this compound, a multi-step approach would be necessary to introduce the diol functionality.
Below is a proposed synthetic workflow for this compound.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Endophenazine D using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine D is a phenazine (B1670421) antibiotic produced by the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Like other members of the endophenazine family, it exhibits antimicrobial properties and is of interest for potential therapeutic applications.[1] Accurate and precise quantification of this compound is essential for research and development activities, including fermentation process optimization, pharmacokinetic studies, and quality control.
This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical procedures for related phenazine compounds and provides a robust framework for the implementation of a validated assay.[3][4]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is critical for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C24H26N2O7 | [5] |
| Molecular Weight | 454.5 g/mol | [5] |
| Chemical Structure | 9-[3-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-1-enyl]phenazine-1-carboxylic acid | [5] |
Experimental Protocols
Sample Preparation (from Fermentation Broth)
This protocol outlines the extraction of this compound from a Streptomyces anulatus fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate
-
2 M HCl
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Take 10 mL of the fermentation broth and acidify to a pH of 2.0 using 2 M HCl.
-
Transfer the acidified broth to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers (ethyl acetate) and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of methanol.[3]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[3]
HPLC Method for Quantification
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient Elution | 0-5 min: 20% B5-20 min: 20% to 95% B20-25 min: 95% B25.1-30 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
Calibration Curve Preparation
-
Prepare a stock solution of purified this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method for this compound. These values should be experimentally determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 15-20 min (to be determined experimentally) |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | < 2% (Intra-day and Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key parameters for method validation and application.
Conclusion
The HPLC method detailed in this application note provides a comprehensive framework for the reliable quantification of this compound. Adherence to the outlined protocols for sample preparation and chromatographic analysis, followed by a thorough method validation, will ensure the generation of high-quality, reproducible data essential for research, development, and quality control purposes.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Endophenazines A∼D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities (2002) | Klaus Gebhardt | 72 Citations [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C24H26N2O7 | CID 139583847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Endophenazine D from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazines are a family of phenazine (B1670421) antibiotics produced by various strains of the endosymbiotic actinomycete, Streptomyces anulatus.[1] These compounds exhibit a range of biological activities, including antimicrobial effects against Gram-positive bacteria and some fungi.[1] Endophenazine D, a member of this family, is of significant interest to researchers for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from Streptomyces anulatus culture, intended to aid in natural product chemistry and drug discovery efforts.
Biosynthesis of this compound
The biosynthesis of endophenazines in Streptomyces anulatus originates from the shikimate pathway, a key metabolic route for the production of aromatic compounds.[2] The core structure, phenazine-1-carboxylic acid (PCA), is synthesized from chorismic acid.[3][4] This precursor then undergoes a series of enzymatic modifications to yield the various endophenazine derivatives. The biosynthesis of this compound is believed to follow a similar pathway to other endophenazines, involving a crucial prenylation step catalyzed by a prenyltransferase enzyme.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following protocols outline the key steps for the cultivation of Streptomyces anulatus and the subsequent extraction and purification of this compound.
Protocol 1: Fermentation of Streptomyces anulatus
This protocol describes the cultivation of Streptomyces anulatus for the production of endophenazines.
Materials:
-
Streptomyces anulatus culture
-
ISP2 broth medium (per 1 L: 4 g yeast extract, 10 g malt (B15192052) extract, 4 g dextrose, pH 7.3)
-
Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Prepare a seed culture by inoculating 50 mL of ISP2 broth in a 250 mL Erlenmeyer flask with a loopful of Streptomyces anulatus from a slant or plate.
-
Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200 rpm.
-
For production, inoculate 500 mL of ISP2 broth in a 2 L Erlenmeyer flask with 25 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 100-200 rpm.
-
Monitor the production of this compound periodically by taking a small aliquot of the culture broth for analysis (e.g., by HPLC).
Protocol 2: Extraction of Crude this compound
This protocol details the extraction of the crude phenazine mixture from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate (B1210297)
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and centrifuge at 10,000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Transfer the supernatant to a large separatory funnel.
-
Extract the supernatant three times with an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes during each extraction, venting the funnel periodically.
-
Combine the organic (ethyl acetate) layers.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography and High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude extract from Protocol 2
-
Silica (B1680970) gel (60 Å)
-
Ethyl acetate
-
Methanol
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Preparative HPLC system with a C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent mixture (e.g., hexane:ethyl acetate 9:1).
-
Pack a chromatography column with silica gel slurried in hexane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative HPLC system with a C18 column.
-
Elute with a suitable gradient of organic solvent (e.g., acetonitrile) in water.
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
-
Workflow for this compound Extraction and Purification
Caption: Overall workflow for the extraction of this compound.
Data Presentation
Table 1: Representative Fermentation and Extraction Yields
| Parameter | Value (Illustrative) | Notes |
| Fermentation Titer | 15 - 25 mg/L | Highly dependent on the S. anulatus strain and culture conditions. |
| Crude Extract Yield | 100 - 150 mg/L | From a 1L culture. |
| Extraction Efficiency | >90% | For the initial solvent extraction step. |
Table 2: Representative Purification Yields
| Purification Step | Recovery (Illustrative) | Purity (Illustrative) |
| Silica Gel Chromatography | 50 - 70% | 70 - 85% |
| Preparative HPLC | 60 - 80% | >98% |
| Overall Yield | 5 - 10 mg/L | From a 1L culture. |
Analytical Methods for Identification
The identification and quantification of this compound can be performed using a combination of the following analytical techniques:
-
Thin Layer Chromatography (TLC): For rapid monitoring of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment. A C18 reversed-phase column is typically used with a UV detector.
-
Mass Spectrometry (MS): To determine the molecular weight and aid in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural determination of the purified compound.
References
- 1. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C24H26N2O7 | CID 139583847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Endophenazine D Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazines are a family of phenazine (B1670421) antibiotics produced by endophytic microorganisms, such as Streptomyces anulatus.[1][2] These compounds have garnered interest in the scientific community due to their broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[1][2] Specifically, endophenazines have shown notable activity against Gram-positive bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of Endophenazine D using the broth microdilution method.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Endophenazines
The following table summarizes the known MIC values for various endophenazines against a range of microorganisms. It is important to note that specific MIC values for this compound are not widely reported in the public domain; the data presented here for related endophenazines can serve as a valuable reference for expected activity.
| Compound | Microorganism | Strain | MIC (µg/mL) |
| Endophenazine A | Staphylococcus aureus | ATCC 25923 | 6.25 - 32 |
| Endophenazine A | Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 8 - 32 |
| Endophenazine A | Bacillus subtilis | - | 3.12 |
| Endophenazine A | Mucor miehei | - | 3.12 |
| Endophenazines (unspecified) | Staphylococcus aureus | ATCC 25923 | 8 - 32 |
| Endophenazines (unspecified) | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 8 - 32 |
Note: The variability in MIC values can be attributed to differences in experimental conditions and the specific strains tested.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from established methods for antimicrobial susceptibility testing.
1. Materials
-
This compound
-
Suitable solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus ATCC 25923)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or microplate reader
-
Micropipettes and sterile tips
-
Incubator
2. Preparation of Microbial Inoculum
a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
b. Suspend the colonies in sterile saline or PBS.
c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be done visually or by using a spectrophotometer at a wavelength of 625 nm.
d. Dilute the adjusted microbial suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of this compound Dilutions
a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
b. Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth to create a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
4. Microtiter Plate Assay
a. Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
b. Transfer 100 µL of the highest concentration of the diluted this compound to the first well of each row to be tested.
c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process down the row.
d. The eleventh well should serve as a growth control, containing broth and the microbial inoculum but no this compound. The twelfth well can serve as a sterility control, containing only broth.
e. Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
5. Incubation
a. Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
6. Determination of MIC
a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
b. Optionally, the growth can be assessed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the growth control.
Mandatory Visualization
Caption: Workflow for the this compound MIC assay.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Endophenazines A∼D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities (2002) | Klaus Gebhardt | 72 Citations [scispace.com]
Application Notes: Cell Viability Assays for Endophenazine D Cytotoxicity Testing
Introduction
Endophenazine D is a member of the phenazine (B1670421) family, a class of redox-active secondary metabolites produced by various bacteria, including endosymbiotic Streptomyces species.[1][2][3] Phenazine compounds are known for their broad spectrum of biological activities, which include antimicrobial, antifungal, and potential anticancer properties.[2][4] The primary mechanism of action for many phenazines is believed to involve the generation of reactive oxygen species (ROS), which induces oxidative stress and can lead to cellular damage, ultimately triggering cell death pathways like apoptosis.
Evaluating the cytotoxic potential of novel compounds like this compound is a critical step in drug discovery. Cytotoxicity assays help determine a compound's therapeutic window and its potential as an anticancer agent by quantifying its ability to inhibit cell growth or kill cancer cells. This document provides detailed protocols for assessing the cytotoxicity of this compound using common, robust cell viability assays.
1. Overview of Recommended Cell Viability Assays
Cell viability assays are essential tools for measuring the number of living, metabolically active cells in a population after exposure to a test compound. The choice of assay depends on the research question, cell type, and available equipment. The most common methods measure metabolic activity or intracellular ATP levels.
-
Tetrazolium Reduction Assays (Colorimetric): These assays, including MTT, MTS, and XTT, measure the reduction of a tetrazolium salt into a colored formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells. The amount of colored product is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that must be dissolved in a solubilization agent (like DMSO or acidified isopropanol) before reading the absorbance.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Forms a formazan product that is soluble in cell culture medium, simplifying the protocol by removing the solubilization step.
-
-
ATP Assay (Luminescent): This assay quantifies adenosine (B11128) triphosphate (ATP), the principal energy currency of the cell. Only metabolically active cells can synthesize ATP. The CellTiter-Glo® assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present, offering high sensitivity.
Experimental Workflow and Mechanism
The general workflow for assessing cytotoxicity involves treating cultured cells with the test compound, incubating for a defined period, and then using a viability assay to measure the outcome.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Principle Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are insoluble in aqueous solution. After solubilization, the concentration of the colored solution is quantified spectrophotometrically, which is proportional to the number of viable cells.
Materials
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 2: MTS Cell Viability Assay
Principle The MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the culture medium. This reaction is facilitated by an electron coupling reagent (like PES) and allows for direct measurement without a solubilization step, making it a more high-throughput friendly assay.
Materials
-
96-well clear, flat-bottom cell culture plates
-
This compound stock solution
-
Combined MTS/PES solution (follow manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary by cell type and should be determined empirically.
-
Absorbance Reading: Shake the plate briefly and measure the absorbance at 490 nm.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
Principle This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells. The reagent contains a thermostable luciferase and its substrate, luciferin. The luciferase reaction uses ATP from lysed cells to produce a stable "glow-type" luminescent signal that is proportional to the number of viable cells.
Materials
-
96-well opaque-walled plates (suitable for luminescence)
-
This compound stock solution
-
CellTiter-Glo® Reagent (e.g., CellTiter-Glo® 2.0)
-
Multichannel pipette
-
Luminometer
Procedure
-
Reagent Preparation: Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature before use.
-
Cell Seeding & Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1-3 of the MTT protocol. Also, prepare control wells with medium only for background measurement.
-
Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
Data Presentation and Analysis
Raw data should be corrected by subtracting the average background reading (from wells with medium only). Cell viability is then expressed as a percentage relative to the vehicle-treated control cells.
Calculation of Percent Viability:
-
% Viability = [(Signal_Sample - Signal_Background) / (Signal_Vehicle Control - Signal_Background)] x 100
The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percent viability against the log concentration of this compound and fitting the data to a nonlinear regression curve (log(inhibitor) vs. response -- variable slope).
Table 1: Example Raw Absorbance Data (MTS Assay)
| Concentration (µM) | Rep 1 | Rep 2 | Rep 3 | Average |
| Medium Blank | 0.052 | 0.055 | 0.053 | 0.053 |
| Vehicle Control (0 µM) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.153 | 1.189 | 1.170 | 1.171 |
| 5 | 0.988 | 1.012 | 0.995 | 0.998 |
| 10 | 0.751 | 0.735 | 0.744 | 0.743 |
| 25 | 0.420 | 0.435 | 0.411 | 0.422 |
| 50 | 0.189 | 0.195 | 0.191 | 0.192 |
| 100 | 0.081 | 0.085 | 0.083 | 0.083 |
Table 2: Example Calculated Percent Viability
| Concentration (µM) | Average Absorbance | Corrected Absorbance | % Viability |
| Vehicle Control (0 µM) | 1.271 | 1.218 | 100.0% |
| 1 | 1.171 | 1.118 | 91.8% |
| 5 | 0.998 | 0.945 | 77.6% |
| 10 | 0.743 | 0.690 | 56.6% |
| 25 | 0.422 | 0.369 | 30.3% |
| 50 | 0.192 | 0.139 | 11.4% |
| 100 | 0.083 | 0.030 | 2.5% |
Table 3: Summary of this compound IC₅₀ Values across Different Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | Assay Used | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | MTS | 12.5 |
| HepG2 | Liver Cancer | 48 | MTS | 35.2 |
| MDA-MB-231 | Breast Cancer | 48 | MTS | 9.8 |
| A549 | Lung Cancer | 48 | MTS | 21.7 |
References
- 1. researchgate.net [researchgate.net]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Endophenazine D in a Murine Model of Bacterial Infection
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data for Endophenazine D is limited in publicly available literature. The following application notes and protocols are based on the known properties of the broader class of endophenazine and phenazine (B1670421) antibiotics and are intended to serve as a comprehensive guide for research. The quantitative data presented are hypothetical and for illustrative purposes.
Introduction
This compound is a member of the phenazine family of antibiotics, which are naturally occurring heterocyclic compounds produced by various bacteria, including Streptomyces anulatus.[1][2] The endophenazine class of molecules has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a mouse model of bacterial infection, along with a proposed mechanism of action and representative data presentation.
Proposed Mechanism of Action
The antibacterial effect of phenazine compounds is generally attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[3][4] This process can induce significant oxidative stress within bacterial cells, resulting in damage to DNA, proteins, and lipids, ultimately leading to cell death.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of Endophenazine D in Agricultural Fungal Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the antifungal activity of Endophenazine D against agricultural fungal pathogens. The following application notes and protocols are based on the broader class of endophenazines and the well-studied, structurally related phenazine (B1670421) compounds, such as Endophenazine A and Phenazine-1-carboxylic acid (PCA). These protocols and data should serve as a starting point for the investigation of this compound.
Introduction
Endophenazines are a family of phenazine antibiotics produced by various bacteria, including the endosymbiotic actinomycete Streptomyces anulatus.[1][2] This class of compounds, including Endophenazines A-D, has demonstrated antimicrobial properties against Gram-positive bacteria and some filamentous fungi.[1][3] Phenazine compounds, in general, are recognized for their potential as biopesticides due to their broad-spectrum antifungal activity.[3] The proposed mechanism of action for phenazines involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in fungal pathogens.[4] This document provides a framework for researchers to evaluate the potential of this compound in the control of agricultural fungal diseases.
Quantitative Data Summary
Specific minimum inhibitory concentration (MIC) or effective concentration (EC50) values for this compound are not widely available. The following tables provide data for the related compound Phenazine-1-carboxylic acid (PCA) to serve as a reference for designing experiments with this compound.
Table 1: In Vitro Antifungal Activity of Phenazine-1-Carboxylic Acid (PCA) against Common Phytopathogens
| Fungal Pathogen | Common Disease Caused | EC50 (µg/mL) |
| Pestalotiopsis kenyana | Bayberry Blight | ~2.32 |
Data sourced from studies on Phenazine-1-carboxylic acid (PCA).
Mechanism of Action: Proposed Signaling Pathway
The primary antifungal mechanism of phenazine compounds is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).
Caption: Proposed mechanism of this compound-induced fungal cell death.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound's antifungal activity.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.[4][5]
Materials:
-
Pure this compound
-
Target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Appropriate growth medium (e.g., Potato Dextrose Broth (PDB), RPMI-1640)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (microplate reader)
-
Sterile water, saline, or Phosphate-Buffered Saline (PBS)
-
Hemocytometer or spectrophotometer for spore counting
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation.
-
Harvest spores by flooding the plate with sterile water or saline and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).[5] Ensure the final DMSO concentration in the wells is non-inhibitory to fungal growth (typically ≤1%).
-
-
Microtiter Plate Assay:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Transfer 100 µL of the highest concentration of the diluted this compound to the first well of each row.
-
Perform serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
Add 100 µL of the final fungal inoculum to each well (except for a sterility control well).
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the growth control wells.[5]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]
-
Growth can also be assessed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits fungal growth by a certain percentage (e.g., 90%) compared to the growth control.[5]
-
Caption: Experimental workflow for MIC determination.
Seed Treatment Protocol for Fungal Disease Control
This protocol outlines a method for applying this compound as a seed treatment to assess its efficacy in protecting seedlings from soil-borne or seed-borne fungal pathogens.
Materials:
-
Pure this compound
-
Seeds of a susceptible crop species
-
Spores or mycelium of a relevant plant pathogenic fungus
-
Sterile soil or potting mix
-
Pots or trays for planting
-
Solvent for this compound (e.g., ethanol, acetone)
-
Adherent (e.g., carboxymethyl cellulose)
-
Growth chamber or greenhouse
Procedure:
-
Preparation of Pathogen Inoculum:
-
Culture the fungal pathogen on a suitable medium to produce a sufficient quantity of spores or mycelium for soil infestation.
-
-
Preparation of this compound Seed Coating Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent.
-
Prepare different concentrations of the coating solution to test a range of application rates.
-
Add an adherent to the solution to ensure even coating of the seeds.
-
-
Seed Treatment:
-
Place a known weight of seeds in a container.
-
Add the this compound coating solution and mix thoroughly until all seeds are uniformly coated.
-
Allow the seeds to air dry completely in a sterile environment.
-
Prepare control seeds treated with the solvent and adherent only.
-
-
Planting:
-
Infest sterile soil with the fungal pathogen at a known concentration.
-
Fill pots or trays with the infested soil.
-
Sow the treated and control seeds in the infested soil.
-
-
Growth Conditions and Data Collection:
-
Maintain the plants in a growth chamber or greenhouse with controlled environmental conditions.
-
After a predetermined period, assess disease severity by measuring parameters such as germination rate, seedling height, root length, fresh/dry weight, and disease incidence/severity.
-
Calculate the percentage of disease control compared to the untreated control.
-
Future Research Directions
The potential of this compound as an agricultural fungicide warrants further investigation. Key research areas should include:
-
Spectrum of Activity: Determining the MIC and EC50 values of pure this compound against a broad range of economically important phytopathogenic fungi.
-
In Vivo Efficacy: Conducting greenhouse and field trials to evaluate the efficacy of this compound in controlling fungal diseases on various crops.
-
Formulation Development: Creating stable and effective formulations to enhance the bioavailability and persistence of this compound in agricultural settings.
-
Toxicology and Environmental Impact: Assessing the safety profile of this compound for non-target organisms and its fate in the environment.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in fungal pathogens.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Endophenazine D as a Potential Anticancer Agent
Disclaimer: As of the current date, publicly available scientific literature does not contain specific data on the anticancer activity of Endophenazine D. The following application notes and protocols are based on the broader class of phenazine (B1670421) compounds and, more specifically, on data available for Endophenazine A, a structurally related compound. This information is intended to provide a framework for the potential investigation of this compound as an anticancer agent.
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by various bacteria, known for their diverse biological activities, including antimicrobial and potential anticancer effects.[1] Endophenazines A-D are members of this family, isolated from the endosymbiotic bacterium Streptomyces anulatus.[2][3] While the biological activities of Endophenazines A-D have been described to include antimicrobial and herbicidal properties, specific data on their cytotoxic effects against cancer cells is limited, particularly for this compound.[2][4][5] This document outlines the potential anticancer properties of phenazines, using Endophenazine A as a case study, and provides detailed protocols for evaluating the cytotoxic and apoptotic effects of compounds like this compound.
The proposed mechanism of action for the anticancer effects of many phenazine compounds involves the generation of reactive oxygen species (ROS).[6][7] This leads to oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately inducing programmed cell death (apoptosis) in cancer cells.[6]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Endophenazine A against several human cancer cell lines and a non-cancerous cell line, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of Endophenazine A (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 30.40 - 32.51 |
| HepG2 | Liver Cancer | 78.32 - 86.45 |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 |
| Vero | Normal Kidney Cells | 317.44 - 328.63 |
Data sourced from a study on endophenazines from Streptomyces prasinus ZO16.[8] The higher IC50 value against the non-cancerous Vero cell line suggests a degree of selectivity for cancer cells.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on cancer and non-cancerous cell lines.[6]
Materials:
-
This compound (or other test compound)
-
Cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231) and a non-cancerous cell line (e.g., Vero)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Caption: Generalized ROS-mediated mitochondrial apoptosis pathway induced by phenazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Open Access) Endophenazines A∼D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities (2002) | Klaus Gebhardt | 72 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vivo Formulation of Endophenazine D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a suitable formulation of Endophenazine D for in vivo studies. Due to the limited availability of public data on the specific physicochemical properties of this compound, this document outlines a systematic approach to formulation development, starting with solubility screening and progressing to the preparation of various types of formulations.
Introduction to this compound
This compound is a phenazine (B1670421) antibiotic produced by the endosymbiotic actinomycete Streptomyces anulatus.[1] Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox activity and broad biological effects.[2] Endophenazines, including this compound, have demonstrated antimicrobial activities against Gram-positive bacteria and some fungi.[1][2] The prenyl group characteristic of some endophenazines is thought to enhance their biological activity.[2] While specific data on this compound is scarce, related phenazine compounds are known to exert their effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[3][4]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is provided in the table below. The lack of aqueous solubility data necessitates an initial solubility screening to guide formulation development.
| Property | Value | Source |
| Molecular Formula | C24H26N2O7 | [5] |
| Molecular Weight | 454.5 g/mol | [5] |
| Appearance | Yellowish solid (Inferred from phenazine class) | [6] |
| Aqueous Solubility | Not reported | |
| pKa | Not reported | |
| LogP | Not reported |
Experimental Workflow for Formulation Development
The following diagram outlines the logical workflow for developing an in vivo formulation for a compound with unknown solubility, such as this compound.
Experimental Protocols
Protocol 1: Solubility Screening of this compound
This protocol outlines the steps to determine the approximate solubility of this compound in a variety of pharmaceutically acceptable excipients.
Materials:
-
This compound
-
A selection of solvents and excipients (see table below for suggestions)
-
Vials (e.g., 1.5 mL glass vials)
-
Vortex mixer
-
Orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a pre-weighed vial. Record the exact weight.
-
Add a known volume (e.g., 1 mL) of the selected solvent or excipient to the vial.
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Place the vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for undissolved solid.
-
If undissolved solid is present, centrifuge the samples to pellet the excess solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in mg/mL.
Table of Suggested Excipients for Solubility Screening:
| Class | Excipient |
| Aqueous | Purified Water, Saline (0.9% NaCl), Phosphate Buffered Saline (PBS) pH 7.4 |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO) |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 |
| Oils/Lipids | Sesame Oil, Corn Oil, Medium-Chain Triglycerides (MCT) |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
Protocol 2: Preparation of a Co-solvent-Based Formulation
This protocol is suitable if this compound shows good solubility in a mixture of co-solvents.
Materials:
-
This compound
-
PEG 400
-
Propylene Glycol
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound for the desired final concentration and volume.
-
Weigh the this compound and place it in a sterile beaker or vial.
-
Add the required volume of PEG 400 and vortex until the compound is completely dissolved.
-
Add the required volume of Propylene Glycol and mix thoroughly.
-
Slowly add the saline solution to the organic phase while stirring to reach the final volume.
-
Visually inspect the solution for any precipitation. If the solution remains clear, proceed to the next step.
-
Sterilize the formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Label the vial with the compound name, concentration, date of preparation, and expiration date.
Example Co-solvent Formulation:
| Component | Percentage (v/v) |
| PEG 400 | 40% |
| Propylene Glycol | 10% |
| 0.9% Saline | 50% |
Protocol 3: Preparation of a Suspension Formulation
This protocol is applicable if this compound has low solubility in most vehicles.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
0.1% (v/v) Tween® 80
-
Mortar and pestle or homogenizer
-
Sterile vials
Procedure:
-
Prepare the vehicle by dissolving Tween® 80 in the 0.5% CMC solution.
-
Weigh the required amount of this compound.
-
If not already micronized, reduce the particle size of this compound using a mortar and pestle.
-
Add a small amount of the vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is formed.
-
Transfer the suspension to a sterile vial.
-
Label appropriately. Note: This formulation will require vortexing before each administration to ensure dose uniformity.
Proposed Signaling Pathway for this compound
Based on the known mechanisms of other phenazine antibiotics, this compound is likely to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.
Safety and Handling
-
When preparing formulations, always work in a clean and, if necessary, sterile environment (e.g., a laminar flow hood) to prevent contamination.[7]
-
All components used in the formulation should be of pharmaceutical grade whenever possible.[8]
-
Formulations for parenteral administration must be sterile.[7]
-
Properly label all prepared formulations with the compound name, concentration, date of preparation, and an appropriate expiration date.[8]
-
Store formulations under conditions that ensure their stability, sterility, and potency.[7]
By following this systematic approach, researchers can develop a robust and appropriate formulation for this compound to conduct meaningful in vivo studies, even in the absence of extensive prior knowledge of its physicochemical properties.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C24H26N2O7 | CID 139583847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Endophenazine D Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine D is a member of the phenazine (B1670421) family of natural products, known for their diverse biological activities, including antimicrobial and herbicidal properties.[1] While the bioactivities of endophenazines are recognized, the specific molecular targets of this compound remain largely uncharacterized. The identification and validation of these targets are critical steps in understanding its mechanism of action and for the potential development of new therapeutic agents.
These application notes provide a comprehensive overview of modern techniques and detailed protocols for the identification and validation of the molecular targets of novel compounds like this compound. The methodologies described herein are designed to guide researchers through a systematic and robust process of target discovery, from initial unbiased screening to rigorous validation of target engagement and biological relevance.
I. Target Identification Strategies
Target identification aims to pinpoint the specific biomolecules (e.g., proteins, nucleic acids) with which a small molecule interacts to elicit its biological effect. A multi-pronged approach, combining different experimental strategies, is often the most effective.
Affinity-Based Approaches
Affinity-based methods are a cornerstone of target identification.[2][3] They rely on the specific binding interaction between the small molecule and its target protein(s).
In this technique, a modified version of this compound, functionalized with an affinity tag (e.g., biotin), is used to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[3][4] The captured proteins are then identified using mass spectrometry.
Experimental Workflow for AP-MS
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
-
Synthesis and Immobilization:
-
Synthesize an analog of this compound with a linker and a biotin (B1667282) tag.
-
Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.
-
-
Cell Lysis and Incubation:
-
Culture cells of interest and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Incubate the cell lysate with the this compound-coated beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the protein bands with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Identify the proteins using a protein database search algorithm.
-
Phenotypic-Based Approaches
These methods identify targets based on a change in the protein's properties upon ligand binding, without requiring modification of the small molecule.
CETSA is a powerful technique to assess target engagement in a cellular context.[6][7] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[6][7]
Experimental Workflow for CETSA
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Melt Curve Generation
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[7]
-
-
Thermal Challenge:
-
Harvest and wash the cells.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments).[7]
-
-
Lysis and Protein Quantification:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting temperature (Tm) indicates target engagement.[7]
-
II. Target Validation Strategies
Once potential targets are identified, they must be validated to confirm that they are responsible for the biological effects of this compound.[8][9]
Biophysical Validation
These methods confirm the direct binding of the compound to the target protein and quantify the interaction.
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[10][11]
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip.
-
Activate the chip surface.
-
Immobilize the purified putative target protein (ligand) onto the sensor chip surface.[10]
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.[10]
-
-
Data Acquisition and Analysis:
-
Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram.[12]
-
After each injection, allow for a dissociation phase where the running buffer flows over the chip.
-
Regenerate the sensor chip surface to remove bound analyte.
-
Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
-
Functional Validation in a Cellular Context
These experiments aim to demonstrate that the interaction between this compound and its target leads to a functional consequence in cells.
If a kinase is identified as a potential target, its enzymatic activity can be measured in the presence of this compound.
Protocol 4: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
-
Kinase Reaction Setup:
-
In a 96-well plate, add the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Add serial dilutions of this compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.[13]
-
-
ADP Detection:
-
Data Analysis:
-
Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to the kinase activity.[14]
-
Plot the kinase activity against the concentration of this compound to determine the IC50 value.
-
Hypothetical Signaling Pathway Involving a Target Kinase
III. Data Presentation
Quantitative data from the validation experiments should be summarized for clear comparison.
Table 1: Summary of Biophysical Interaction Data (SPR)
| Parameter | Value |
| Association Rate (ka) (1/Ms) | 1.5 x 10⁵ |
| Dissociation Rate (kd) (1/s) | 3.0 x 10⁻⁴ |
| Affinity (KD) (nM) | 2.0 |
Table 2: Summary of Functional Assay Data (Kinase Assay)
| Assay | IC50 (µM) |
| Target Kinase X Activity | 0.5 |
| Off-Target Kinase Y Activity | > 50 |
| Off-Target Kinase Z Activity | > 50 |
Conclusion
The identification and validation of molecular targets for novel compounds like this compound is a multifaceted process that requires the integration of various biochemical, biophysical, and cellular techniques. The protocols and workflows outlined in these application notes provide a robust framework for researchers to elucidate the mechanism of action of this compound, which is an essential step towards its development as a potential therapeutic agent. By systematically applying these methodologies, the scientific community can unlock the full potential of this promising natural product.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 5. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. denovobiolabs.com [denovobiolabs.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Endophenazine D Degradation
Disclaimer: Endophenazine D is a fictional compound. The following guidance is based on established principles of pharmaceutical stability, degradation pathways for common functional groups, and best practices for drug development. The information provided is for illustrative purposes for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
Issue 1: Loss of Potency in this compound Solid-State Batches
Question: My solid this compound, stored at the recommended 2-8°C, is showing a significant loss of potency and the appearance of a new peak in my HPLC analysis. What could be the cause?
Possible Causes & Solutions:
-
Inadequate Protection from Light: this compound possesses a (hypothetical) conjugated aromatic system making it susceptible to photolytic degradation.[1][2][3] Even brief exposure to lab lighting over time can be detrimental.
-
Moisture Ingress: The compound contains an ester functional group, which is prone to hydrolysis, a process accelerated by the presence of water.[1][2][5]
-
Temperature Fluctuations: Frequent removal from cold storage can lead to condensation, introducing moisture.
-
Solution: Aliquot the bulk sample into smaller, single-use vials. This prevents repeated warming and cooling of the entire batch. Allow vials to equilibrate to room temperature before opening to prevent condensation on the cold solid.
-
Issue 2: Rapid Degradation of this compound in Solution
Question: I've prepared a stock solution of this compound in DMSO for my cell-based assays. After 24 hours at 4°C, I've lost over 30% of the active compound. Why is it degrading so quickly?
Possible Causes & Solutions:
-
Hydrolysis: The ester and lactam moieties in this compound are highly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][5]
-
Solution: Prepare solutions fresh before each experiment. If short-term storage is necessary, perform a pH-rate profile study to determine the pH of maximum stability and buffer the solution accordingly.[6] For long-term storage, flash-freeze aliquots at -80°C immediately after preparation.
-
-
Oxidation: The tertiary amine in this compound can be susceptible to oxidation, especially in the presence of trace metals or dissolved oxygen.[1][7]
-
Solution: Use high-purity, de-gassed solvents to prepare solutions.[6] If compatible with your experimental system, consider adding a small amount of an antioxidant. Store solution aliquots under an inert atmosphere (nitrogen or argon).
-
-
Solvent Interaction: While DMSO is a common solvent, it can sometimes participate in or accelerate degradation reactions.
-
Solution: Test alternative solvents like ethanol (B145695) or acetonitrile (B52724) if your experimental protocol allows. Always use anhydrous, high-purity grade solvents.
-
Issue 3: Inconsistent Results Between Experiments
Question: My experimental results with this compound are not reproducible. I suspect the integrity of the compound is varying. How can I ensure consistency?
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Different users may be handling the compound differently, leading to varying levels of degradation.
-
Solution: Establish and adhere to a strict Standard Operating Procedure (SOP) for the handling, storage, and preparation of this compound solutions. This should include details on light protection, temperature equilibration, and solvent quality.
-
-
Use of a Non-Stability-Indicating Analytical Method: Your current HPLC method may not be separating the parent this compound peak from its degradation products, leading to inaccurate quantification.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound? A1: Based on its fictional structure containing ester, lactam, and tertiary amine functional groups within a conjugated system, the primary degradation pathways are hydrolysis, oxidation, and photolysis.[1][2][7] Hydrolysis targets the ester and lactam bonds, oxidation affects the tertiary amine, and photolysis can be initiated by light absorption in the aromatic system.[1][3]
Q2: What are the ideal storage conditions for solid this compound? A2: For long-term storage (months to years), solid this compound should be stored at -20°C or below, protected from light in amber, tightly sealed containers, and in a desiccated environment. For short-term storage (days to weeks), 2-8°C under the same light and moisture-proof conditions is acceptable.[14]
Q3: How should I prepare and store stock solutions? A3: It is strongly recommended to prepare solutions fresh for each use. If you must store solutions, prepare concentrated stocks in an anhydrous, high-purity solvent (e.g., DMSO), dispense into single-use aliquots in amber vials, purge with nitrogen or argon, and store at -80°C. Thaw aliquots quickly and use them immediately. Avoid repeated freeze-thaw cycles.
Q4: What is a "forced degradation" study and why is it necessary? A4: A forced degradation or stress testing study involves intentionally exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[12][15][16] This is crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately measure the drug in the presence of these degradants.[13][17]
Q5: My this compound powder has changed color from white to pale yellow. Is it still usable? A5: A change in color is a visual indicator of chemical degradation. The compound should not be used. This change likely indicates the formation of degradation products, which could have altered biological activity or introduce toxicity into your experiments. The batch should be discarded, and storage procedures should be reviewed to prevent this in the future.
Data Presentation
Table 1: Stability of Solid this compound Under Different Storage Conditions
| Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 6 | 99.7 | White Powder | |
| 12 | 99.6 | White Powder | |
| 2-8°C, Dark, Desiccated | 0 | 99.8 | White Powder |
| 6 | 98.5 | White Powder | |
| 12 | 97.1 | Off-white Powder | |
| 25°C, Ambient Light | 0 | 99.8 | White Powder |
| 1 | 85.2 | Pale Yellow Powder | |
| 3 | 60.5 | Yellow Powder | |
| 40°C, 75% RH, Dark | 0 | 99.8 | White Powder |
| 1 | 72.4 | Clumpy, Yellow Powder | |
| 3 | 45.3 | Brownish Tacky Solid |
Table 2: Stability of this compound (10 mM) in Solution (DMSO) at 4°C
| Time (Hours) | % Remaining (Stored in Clear Vial) | % Remaining (Stored in Amber Vial) |
| 0 | 100.0 | 100.0 |
| 6 | 88.3 | 95.1 |
| 12 | 75.9 | 90.4 |
| 24 | 61.5 | 82.3 |
| 48 | 40.2 | 68.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound to support the development of a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare five separate 1 mg/mL solutions of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: To one sample, add 1M HCl to reach a final concentration of 0.1M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: To a second sample, add 1M NaOH to reach a final concentration of 0.1M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: To a third sample, add 30% hydrogen peroxide to reach a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6]
-
Thermal Degradation: Store a fourth sample (in solution) and a sample of solid powder at 70°C for 48 hours, protected from light.[6]
-
Photolytic Degradation: Expose the fifth sample to a calibrated light source providing ICH Q1B-compliant UV and visible light exposure. Wrap a control sample in aluminum foil and place it in the same chamber.[6][12]
-
Analysis: At the end of the stress period, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS to identify and profile the degradation products.
Protocol 2: Establishing a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from all process impurities and degradation products generated during forced degradation studies.
Methodology:
-
Column & Mobile Phase Screening:
-
Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Screen different mobile phase compositions. Example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
-
Analysis of Stressed Samples:
-
Inject a mixture (cocktail) of the samples from the forced degradation study (Protocol 1).
-
The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
-
Method Optimization:
-
Adjust the gradient slope, flow rate (start at 1.0 mL/min), column temperature (start at 30°C), and mobile phase pH to improve the resolution of critical peak pairs.
-
Utilize a photodiode array (PDA) detector to check for peak purity of the parent peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.
-
-
Validation: Once the optimal method is established, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Visualizations
Caption: Major chemical degradation pathways for this compound.
Caption: Workflow for stability-indicating method development and testing.
Caption: Decision tree for troubleshooting this compound potency loss.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. biofargo.com [biofargo.com]
- 3. ftloscience.com [ftloscience.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. benchchem.com [benchchem.com]
- 7. rjptonline.org [rjptonline.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. scispace.com [scispace.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. acdlabs.com [acdlabs.com]
- 14. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 15. sgs.com [sgs.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Endophenazine D Analysis
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Endophenazine D, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape. Peak tailing is a common issue where a peak is asymmetrical, featuring a "tail" that extends from the right side of the peak.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate inefficiencies in the separation process.[1][2]
Peak asymmetry is quantitatively measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing, while values above 2.0 can be unacceptable for methods requiring high precision.
Q2: My this compound peak is exhibiting significant tailing. What is the most likely cause?
The most probable cause of peak tailing for this compound is secondary chemical interactions between the analyte and the stationary phase. This compound is a nitrogen-containing heterocyclic compound. Molecules with basic nitrogen functional groups, like phenazines, are prone to strong interactions with acidic, ionized silanol (B1196071) groups (Si-O⁻) that are often present on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).
This unwanted ionic interaction acts as a secondary retention mechanism, which slows the elution of a portion of the analyte molecules, resulting in a tailed peak.
Q3: How can I adjust my mobile phase to reduce peak tailing for this compound?
Mobile phase optimization is a critical first step in addressing peak tailing for basic compounds.
-
pH Adjustment: The pH of the mobile phase is the most powerful tool for controlling silanol interactions.
-
Low pH (2.5-3.5): Lowering the pH ensures that the surface silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing ionic interactions with the (now protonated) basic analyte. This is often the most effective strategy.
-
High pH ( >8): Using a high pH can suppress the ionization of the basic analyte itself, leaving it in a neutral state. However, this requires a pH-stable column, as traditional silica (B1680970) columns can dissolve at a pH above 8.
-
-
Buffer Strength and Type: An inadequate buffer can lead to pH shifts within the column, causing inconsistent interactions and peak tailing.
-
Ensure the buffer concentration is sufficient, typically between 20-50 mM.
-
Choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH. Common buffers include phosphate (B84403) for low-to-mid pH and acetate (B1210297) for mid-range pH.
-
-
Use of Additives: Sometimes, a sacrificial base like triethylamine (B128534) (TEA) is added to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding the analyte from these secondary interactions.
Q4: Could my HPLC column be the source of the peak tailing?
Yes, the column is a frequent source of peak shape problems.
-
Column Chemistry: For basic compounds, not all C18 columns are the same.
-
Use a modern, high-purity silica column that is fully end-capped. End-capping uses small silanes to block a majority of the residual silanol groups.
-
Consider columns with polar-embedded or polar-endcapped phases, which are designed to provide a protective shield against silanol interactions.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Using a guard column can help protect the analytical column from such contaminants.
-
Column Void: A void or channel in the packing material, often at the column inlet, can cause significant peak distortion, including tailing and splitting. This can result from pressure shocks or operating outside the column's recommended pH range.
-
Column Age: Over time and many injections, the stationary phase can degrade, exposing more active silanol sites. If a new column of the same type resolves the issue, it is a clear sign that the old column has failed.
Q5: What are extra-column effects and can they cause peak tailing?
Extra-column effects refer to any contribution to peak broadening and tailing that occurs outside of the analytical column itself. This is caused by "dead volume" in the system. To minimize these effects:
-
Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005").
-
Keep the tubing length between the injector, column, and detector as short as possible.
-
Ensure all fittings and connections are secure and properly seated to avoid leaks or small voids.
Q6: Can my sample injection cause peak tailing?
Yes, two primary factors related to the sample injection can cause issues:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing. Try diluting the sample or reducing the injection volume to see if the peak shape improves.
-
Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile into a mobile phase with 10% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Troubleshooting Summary
The table below summarizes the common causes of peak tailing and their corresponding solutions.
| Potential Cause | Symptoms | Primary Solution(s) | Secondary Action(s) |
| Secondary Silanol Interactions | Tailing specific to basic compounds like this compound. | Lower mobile phase pH to 2.5-3.5. | Use a highly deactivated, end-capped column; Add a basic modifier (e.g., TEA) to the mobile phase. |
| Insufficient Buffering | Inconsistent retention times and peak shapes. | Increase buffer concentration to 20-50 mM; Ensure mobile phase pH is within 1 unit of buffer pKa. | Manually prepare the mobile phase to check for proportioning valve errors. |
| Column Contamination | Tailing develops over a series of injections; pressure may increase. | Reverse-flush the column with a strong solvent; Replace the guard column. | Improve sample cleanup procedures (e.g., SPE, filtration). |
| Column Void / Bed Deformation | Sudden drop in pressure; split or severely tailed peaks. | Replace the column. | Avoid sudden pressure changes and operate within the column's specified pH and pressure limits. |
| Sample Overload | Peak tailing worsens at higher concentrations. | Reduce injection volume or dilute the sample. | Use a column with a higher loading capacity (larger diameter or pore size). |
| Inappropriate Injection Solvent | Distorted or split peaks, especially for early-eluting compounds. | Dissolve the sample in the mobile phase. | Reduce injection volume. |
| Extra-Column Volume | Broadening or tailing of all peaks in the chromatogram. | Use shorter, narrower-bore tubing; Check all fittings. | Use a detector cell with a smaller volume if possible. |
Visual Troubleshooting Guides
The Chemical Basis of Peak Tailing
The diagram below illustrates the fundamental chemical interaction responsible for the peak tailing of basic compounds like this compound on silica-based stationary phases.
Caption: Unwanted ionic interaction causing peak tailing.
Logical Troubleshooting Workflow
Follow this workflow to systematically diagnose the root cause of peak tailing.
Caption: Systematic workflow for troubleshooting peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH and Buffer Optimization
This protocol aims to mitigate silanol interactions by systematically adjusting the mobile phase pH.
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Baseline Experiment: Prepare the mobile phase according to your current method. Inject a standard of this compound and record the chromatogram, noting the peak asymmetry factor and retention time.
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Low pH Condition:
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Prepare the aqueous portion of your mobile phase and adjust the pH to 3.0 using an appropriate acid (e.g., phosphoric acid or formic acid). Ensure you are using a buffer effective at this pH, such as a phosphate buffer.
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Equilibrate the column with the new mobile phase for at least 20 column volumes.
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Inject the standard again. Compare the peak shape to the baseline experiment. Tailing should be significantly reduced. Retention time may decrease; if so, you may need to reduce the percentage of the organic modifier to compensate.
-
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Buffer Concentration Evaluation:
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If tailing persists at low pH, it may indicate insufficient buffering.
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Prepare a mobile phase with an increased buffer concentration (e.g., from 10 mM to 25 mM) while keeping the pH and organic composition the same.
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Equilibrate the system and inject the standard. Observe any improvements in peak shape.
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Protocol 2: Column Cleaning and Evaluation
This protocol is used when column contamination or blockage is suspected.
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Disconnect and Reverse: Disconnect the column from the detector. Connect the column outlet to the injector outlet, reversing the flow direction. Direct the new outlet to a waste beaker.
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Systematic Flush: Flush the column at a low flow rate (e.g., 0.5 mL/min) with a sequence of solvents, moving from polar to non-polar to wash out a wide range of contaminants. Use at least 20 column volumes for each solvent. A common sequence is:
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HPLC-grade water (to remove buffers)
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Methanol
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Acetonitrile
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Isopropanol (a strong solvent)
-
-
Re-equilibration: Turn the column back to its normal flow direction, reconnect it to the detector, and thoroughly equilibrate with your mobile phase.
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Test Injection: Inject the this compound standard. If the peak shape is restored, the problem was contamination. If the problem persists, the column packing may be irreversibly damaged, and replacement is necessary.
References
Technical Support Center: Optimizing Endophenazine D Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Endophenazine D in preclinical animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in oncology models?
A1: this compound is hypothesized to function as a potent inhibitor of the Tumor Progression Kinase (TPK) signaling pathway. By binding to the kinase domain of TPK-1, it blocks downstream phosphorylation events, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: What is a recommended starting dosage for this compound in rodent models?
A2: For initial efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg administered intraperitoneally (i.p.) once daily is recommended. Dose-ranging studies are crucial to determine the optimal dose for specific cancer models and animal strains.[1] For rats, a slightly lower starting dose may be considered due to potential differences in metabolism.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound has low aqueous solubility. A common and effective formulation involves creating a stock solution in a solvent such as DMSO, followed by dilution in a suitable vehicle like a mixture of PEG400, Tween 80, and saline. It is critical to ensure the final concentration of DMSO is below 10% to avoid vehicle-induced toxicity.[2] A pilot study to confirm vehicle tolerability is recommended.
Q4: What are the known off-target effects of this compound?
A4: At doses exceeding the maximum tolerated dose (MTD), this compound may exhibit off-target effects, potentially leading to hepatotoxicity and transient sedation. The molecular basis of these effects is under investigation but may involve interactions with related kinases.[3][4] Comprehensive toxicological screening is advised for chronic dosing studies.[5]
Troubleshooting Guide
Problem: High variability in anti-tumor response is observed between individual animals.
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Potential Cause: Inconsistent drug administration, animal stress, or inherent biological variability.
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Suggested Solution:
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Ensure all technical staff are thoroughly trained on the administration technique (e.g., intraperitoneal injection) to minimize leakage and ensure consistent delivery.[5]
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Acclimatize animals to handling and experimental procedures to reduce stress, which can alter physiological responses.[5]
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Increase the number of animals per group to enhance statistical power and account for individual biological differences.
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Problem: No significant anti-tumor effect is observed at the tested dose.
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Potential Cause: Poor bioavailability, insufficient dosage, or rapid metabolism of the compound.
-
Suggested Solution:
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Confirm the formulation is a stable and homogenous suspension or solution.
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Conduct a dose-escalation study to explore higher concentrations. This should be done cautiously, alongside a maximum tolerated dose (MTD) study.[5]
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Perform pharmacokinetic (PK) analysis to determine the compound's half-life and exposure levels in plasma and tumor tissue. The dosing schedule may need adjustment based on these findings.[6]
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Problem: Signs of toxicity (e.g., weight loss, lethargy) are observed at higher doses.
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Potential Cause: The compound may have a narrow therapeutic index or significant off-target effects.[5]
-
Suggested Solution:
-
Immediately reduce the dosage or cease administration and monitor the animals closely. Provide supportive care as needed.
-
Conduct a formal MTD study to define the upper limit for safe dosing.
-
Incorporate liver function tests and complete blood counts in your monitoring plan to proactively identify signs of toxicity.
-
Data Presentation
Table 1: Recommended Starting Dosages for this compound in Rodent Models
| Animal Model | Route of Administration | Recommended Starting Dose | Vehicle Suggestion |
| Mouse (Nude) | Intraperitoneal (i.p.) | 25 mg/kg, daily | 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline |
| Mouse (C57BL/6) | Oral Gavage (p.o.) | 50 mg/kg, daily | 10% DMSO, 70% PEG400, 20% Saline |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 20 mg/kg, daily | 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline |
Table 2: Representative In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0 | Daily for 21 days | 0% | +5.2% |
| This compound | 12.5 | Daily for 21 days | 25.4% | +4.8% |
| This compound | 25 | Daily for 21 days | 58.2% | +1.5% |
| This compound | 50 | Daily for 21 days | 75.1% | -6.3% (Signs of toxicity) |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
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Cell Culture: Culture HCT116 human colon carcinoma cells in an appropriate medium until they reach 80-90% confluency.
-
Animal Model: Use male athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.[7]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a PBS/Matrigel mixture into the right flank of each mouse.[7]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.[7]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
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Drug Administration: Prepare this compound formulation as described in Table 1. Administer the assigned treatment (e.g., daily i.p. injection) for the duration of the study (typically 21 days).
-
Endpoint Analysis:
-
Continue to measure tumor volume and animal body weight every 2-3 days as an indicator of efficacy and toxicity, respectively.[7]
-
At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analyses like histology or biomarker assessment.
-
Mandatory Visualizations
Caption: Hypothetical TPK signaling pathway inhibited by this compound.
Caption: Experimental workflow for a xenograft mouse study.
Caption: Troubleshooting logic for unexpected animal toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Reducing off-target effects of Endophenazine D in cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate potential off-target effects of Endophenazine D in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a member of the phenazine (B1670421) family of antibiotics, isolated from the endosymbiotic microorganism Streptomyces anulatus.[1][2] Phenazines are redox-active compounds. The related molecule, Endophenazine A, is thought to act by generating reactive oxygen species (ROS), which leads to oxidative stress and can induce cell death pathways like apoptosis.[3] It is plausible that this compound functions through a similar mechanism.
Q2: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. Is this an off-target effect?
High cytotoxicity can be a result of either on-target or off-target effects. Since phenazines can induce oxidative stress, some level of cytotoxicity is expected.[3] However, excessive cell death, especially at concentrations intended to be non-toxic, might indicate off-target effects or cellular sensitivity.
To troubleshoot this, consider the following:
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Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
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Exposure Time: Reduce the incubation time with this compound to the minimum required to observe the desired on-target effect.
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Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1-0.5%). Always include a vehicle-only control.[4]
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to oxidative stress.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors related to the compound, the experimental setup, or the cells themselves.
-
Compound Stability: Ensure proper storage of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Assay Variability: Ensure your experimental assays are well-validated and have low intra- and inter-assay variability.
Q4: What are the general strategies to minimize off-target effects of this compound?
Several strategies can be employed to reduce and identify off-target effects:
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Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target phenotype through careful dose-response studies.
-
Orthogonal Validation: Confirm key findings using alternative methods. This could involve using another small molecule with a similar on-target effect but a different chemical structure, or employing genetic methods like CRISPR-Cas9 or RNAi to modulate the putative target.
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Target Engagement Assays: If the direct molecular target of this compound is known, use assays to confirm that the compound is binding to its intended target within the cell at the concentrations used in your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cell Death
If you observe excessive cytotoxicity after treating cells with this compound, follow this workflow:
Caption: Troubleshooting workflow for excessive cytotoxicity.
Issue 2: Lack of Expected On-Target Effect
If you are not observing the anticipated biological effect of this compound, consider these troubleshooting steps:
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Endophenazine D for X-ray Crystallography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the crystallization of Endophenazine D for X-ray crystallography analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crystallizing small molecules like this compound?
A1: The most frequently employed methods for small molecule crystallization are vapor diffusion, slow evaporation, and slow cooling. Vapor diffusion, in particular, is a popular technique for which there are two common setups: hanging drop and sitting drop.[1][2][3][4] Microbatch crystallization, where the sample and reagent are mixed and sealed under oil, is another effective method.[5][6][7]
Q2: What is the ideal purity level for this compound before attempting crystallization?
A2: For successful crystallization, the purity of the this compound sample should be greater than 95%.[8] Impurities can interfere with the formation of a well-ordered crystal lattice, potentially leading to disordered crystals or preventing crystallization altogether.[8]
Q3: What should I do if my this compound sample precipitates instead of forming crystals?
A3: Precipitation indicates that the supersaturation level is too high.[9] To address this, you can try lowering the concentration of this compound or the precipitant.[10] Another approach is to screen a wider range of precipitants and pH conditions. If the issue persists, consider a different crystallization method, such as microbatch under oil, which can sometimes prevent precipitation.[6]
Q4: My crystals are too small for X-ray diffraction. How can I grow larger crystals?
A4: Growing larger crystals often involves slowing down the crystallization process. You can achieve this by lowering the temperature of the experiment or by reducing the precipitant concentration. Seeding is another powerful technique where a small, existing crystal (a "seed") is introduced into a new, less-saturated solution to promote the growth of a larger crystal.[9][11][12][13]
Q5: What is crystal twinning and how can I avoid it?
A5: Twinning occurs when two or more crystals grow together from the same point, forming a single, intergrown lattice.[14] This can be problematic for data collection in X-ray crystallography. To mitigate twinning, you can try varying the crystallization conditions, such as changing the solvent or the temperature. Seeding can also sometimes help in producing single, untwinned crystals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Sub-optimal solvent/precipitant combination. | Screen a wider range of solvents and precipitants. |
| Concentration of this compound is too low. | Increase the concentration of this compound in small increments. | |
| Insufficient time for nucleation and growth. | Allow the crystallization experiment to proceed for a longer period. | |
| Formation of Amorphous Precipitate | Supersaturation level is too high. | Decrease the concentration of this compound and/or the precipitant. |
| Rapid temperature fluctuations. | Ensure a stable temperature environment for the crystallization setup. | |
| Presence of impurities. | Re-purify the this compound sample to >95% purity.[8] | |
| Shower of Small Crystals | Nucleation rate is too high. | Reduce the concentration of this compound or the precipitant.[10] |
| High level of supersaturation. | Lower the temperature to slow down the crystallization process. | |
| Consider using seeding with a lower seed concentration.[13] | ||
| Crystals are Needles or Plates | Anisotropic crystal growth. | Try a different solvent system or use additives that can modify crystal habit. |
| Rapid crystal growth. | Slow down the crystallization process by lowering the temperature. | |
| Seeding can sometimes promote more uniform crystal growth.[11] | ||
| Crystals Redissolve | Change in temperature or solvent composition. | Ensure a stable environment and a well-sealed crystallization chamber. |
| Initial conditions were in the metastable zone but shifted. | Re-evaluate the phase diagram of your system and adjust concentrations. |
Experimental Protocols
Protocol 1: Vapor Diffusion Crystallization (Hanging Drop)
-
Preparation of the Reservoir Solution: In a 24-well plate, pipette 500 µL of the desired precipitant solution into each well.
-
Preparation of the Drop: On a siliconized glass coverslip, mix 1 µL of this compound solution with 1 µL of the reservoir solution.
-
Sealing the Well: Invert the coverslip and place it over the well, ensuring a complete seal with vacuum grease.[3]
-
Incubation: Store the plate in a vibration-free environment at a constant temperature.
-
Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Protocol 2: Microbatch Crystallization Under Oil
-
Plate Preparation: Dispense 20 µL of paraffin (B1166041) oil into each well of a 96-well microbatch plate.[5]
-
Drop Preparation: Under the oil, pipette 1 µL of the this compound solution, followed by 1 µL of the precipitant solution, allowing them to mix.
-
Sealing: Seal the plate with an optically clear film.
-
Incubation: Incubate the plate at a constant temperature.
-
Monitoring: Observe the wells for crystal formation. The oil layer prevents rapid evaporation, allowing for a slower approach to supersaturation.[5][6]
Protocol 3: Seeding for Crystal Growth Optimization
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Seed Stock Preparation: Select a small, well-formed crystal of this compound. Wash the crystal in a fresh solution to remove any surface imperfections. Crush the crystal in a small volume of a stabilizing solution to create a microcrystalline seed stock.
-
Serial Dilution: Perform a serial dilution of the seed stock to vary the concentration of seeds.
-
Seeding: Introduce a very small volume (e.g., 0.1 µL) of the diluted seed stock into a freshly prepared crystallization drop that is in the metastable zone (a condition where spontaneous nucleation is unlikely, but crystal growth can occur).[9]
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Incubation and Monitoring: Incubate and monitor the seeded drops for the growth of larger, single crystals.
Visual Guides
Caption: General workflow for this compound crystallization.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 3. hamptonresearch.com [hamptonresearch.com]
- 4. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Protein Crystallization for X-ray Crystallography [jove.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. xray.teresebergfors.com [xray.teresebergfors.com]
- 14. news-medical.net [news-medical.net]
Technical Support Center: Endophenazine D Synthesis Scale-Up
Welcome to the technical support center for the synthesis of Endophenazine D. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound for ensuring high purity?
A1: The most critical step is the oxidative cyclization of the diamine precursor. This reaction is highly sensitive to atmospheric oxygen and metal catalysts, which can lead to the formation of undesired side-products and impurities that are difficult to remove in downstream processing. Careful control of the reaction atmosphere and catalyst purity is paramount.
Q2: Are there any known stability issues with this compound during storage?
A2: Yes, this compound is susceptible to photodegradation. Long-term exposure to light, particularly UV light, can cause a decrease in purity. It is recommended to store solid this compound in amber vials under an inert atmosphere (argon or nitrogen) at -20°C. Solutions of this compound should be prepared fresh and used immediately.
Q3: Can I use a different solvent for the final recrystallization step?
A3: While the standard protocol recommends a mixture of ethanol (B145695) and water, other solvent systems like methanol/water or acetone/hexane can be used. However, the choice of solvent will significantly impact the crystal morphology and final purity. It is crucial to perform a small-scale test to determine the optimal solvent system and recrystallization conditions for your specific needs.
Q4: What is the expected overall yield for the multi-step synthesis of this compound on a lab scale?
A4: On a laboratory scale (1-5 grams), the expected overall yield for the complete synthesis of this compound is typically between 35-45%. Significant drops in yield are often observed during the purification steps, particularly the chromatographic separation of the penultimate intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield in the Condensation Step
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Problem: The condensation reaction between 1,2-phenylenediamine and the diketone precursor shows a significant drop in yield when scaling up from 10g to 100g.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Heat Transfer | Inadequate heating on a larger scale can lead to an incomplete reaction. | Ensure uniform heating by using a jacketed reactor or a suitable heating mantle with overhead stirring. Monitor the internal reaction temperature closely. |
| Inefficient Mixing | As the reaction volume increases, standard magnetic stirring may become insufficient. | Use mechanical overhead stirring to ensure proper mixing of the reactants. |
| Incorrect Stoichiometry | Inaccurate measurement of reactants on a larger scale can affect the yield. | Double-check the molar ratios of the reactants and ensure accurate weighing and transfer. |
Issue 2: Impurities in the Final Product
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Problem: The final this compound product shows significant impurities after recrystallization, as determined by HPLC analysis.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | The preceding reaction step did not go to completion, leaving starting material in the product. | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before proceeding with workup. |
| Side-Product Formation | The presence of oxygen or metal contaminants during the cyclization step can lead to hard-to-remove side-products. | Degas all solvents thoroughly and run the reaction under a strict inert atmosphere (argon or nitrogen). Use high-purity, metal-free reagents. |
| Ineffective Recrystallization | The chosen solvent system is not optimal for removing specific impurities. | Perform small-scale recrystallization trials with different solvent systems to find the one that most effectively removes the observed impurities. |
Quantitative Data Summary
The following tables provide a summary of typical yield and purity data at different scales of this compound synthesis.
Table 1: Yield Comparison at Different Synthesis Scales
| Reaction Step | Lab Scale (1g) | Pilot Scale (100g) | Manufacturing Scale (5kg) |
| Condensation | 85% | 78% | 72% |
| Oxidative Cyclization | 60% | 55% | 50% |
| Final Purification | 75% | 70% | 68% |
| Overall Yield | 38% | 30% | 24% |
Table 2: Purity Profile of Final Product
| Parameter | Specification | Typical Lab Scale Result | Typical Pilot Scale Result |
| Purity (HPLC) | > 99.0% | 99.5% | 99.2% |
| Individual Impurity | < 0.1% | < 0.08% | < 0.1% |
| Total Impurities | < 0.5% | 0.3% | 0.45% |
| Residual Solvent | < 500 ppm | 350 ppm | 480 ppm |
Experimental Protocols
Protocol 1: Oxidative Cyclization of the Diamine Precursor
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Reactor Setup: A 5L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an argon inlet is assembled.
-
Reagent Preparation: The diamine precursor (100g, 0.3 mol) is dissolved in 2L of degassed toluene. The copper(II) chloride catalyst (1.2g, 0.009 mol) is added to the solution.
-
Reaction Execution: The mixture is stirred vigorously, and the temperature is raised to 80°C. A gentle stream of dry air is bubbled through the solution for 4-6 hours.
-
Reaction Monitoring: The reaction progress is monitored every hour by taking a small aliquot and analyzing it by TLC (Mobile Phase: 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solution is filtered to remove the catalyst, and the filtrate is washed with 1M HCl (2 x 500mL) and then with brine (1 x 500mL).
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Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Endophenazine D interference in biochemical assays
Frequently Asked Questions (FAQs)
Q1: What is Endophenazine D and what are its potential modes of assay interference?
This compound is a member of the phenazine (B1670421) family of antibiotics. Based on the characteristics of this class of compounds, it may interfere with biochemical assays through several mechanisms:
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Optical Interference: Phenazine compounds are known to be colored and possess intrinsic fluorescence, which can interfere with absorbance and fluorescence-based assays.[1]
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Redox Activity: Phenazines are redox-active molecules capable of generating reactive oxygen species (ROS).[2][3][4] This can disrupt assays that are sensitive to the redox environment or directly impact cell health in cell-based assays.[5][6]
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Cytotoxicity: Phenazine compounds have demonstrated cytotoxic and antiproliferative effects on various cell lines.[7][8] This is a critical consideration for interpreting results from cell-based assays.
Q2: I am observing high background in my fluorescence-based assay when using this compound. What could be the cause?
High background fluorescence is a likely issue when working with phenazine compounds. This is due to their intrinsic fluorescent properties. The this compound molecule itself is likely absorbing at the excitation wavelength and emitting in the detection range of your assay.
Q3: Could this compound interfere with my ELISA?
Yes, interference in ELISAs is possible. Potential mechanisms include:
-
Optical Interference: If the ELISA substrate produces a colored or fluorescent product, this compound's own color or fluorescence could interfere with the signal detection.
-
Enzyme Inhibition/Activation: The redox activity of phenazines could potentially affect the activity of the reporter enzyme (e.g., Horseradish Peroxidase - HRP) used in the ELISA.
-
Binding Interference: While less common, the compound could non-specifically interact with antibodies or the target protein, although this is not a widely reported characteristic of phenazines.
Q4: My results from a cell viability assay (e.g., MTT, XTT) are inconsistent when using this compound. Why might this be?
Inconsistencies in tetrazolium-based viability assays (like MTT) can arise from:
-
Redox Interference: These assays measure cellular metabolic activity by monitoring the reduction of a tetrazolium salt. The redox-active nature of this compound could directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability, or interfere with the cellular redox environment, leading to inaccurate results.[9]
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Cytotoxicity: this compound, like other phenazines, may be cytotoxic to the cells being studied.[5][7] This can lead to a dose-dependent decrease in viability that is a true biological effect but needs to be distinguished from assay artifacts.
Troubleshooting Guides
Problem 1: Suspected Fluorescence Interference
Symptoms:
-
High background fluorescence in wells containing this compound.
-
Non-linear or unexpected dose-response curves in fluorescence assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Problem 2: Suspected Interference in an ELISA
Symptoms:
-
Unexpectedly high or low signal.
-
Poor reproducibility.
Troubleshooting Steps:
-
Check for Optical Interference: Run a control plate with this compound in the assay buffer at the final step after the substrate has been added. Read the plate immediately to see if the compound's color or fluorescence is affecting the readout.
-
Test for Enzyme Inhibition: Perform a simplified assay with only the HRP enzyme, its substrate, and this compound. This will determine if the compound is directly inhibiting the reporter enzyme.
-
Increase Wash Steps: If interference is suspected, increasing the number and rigor of wash steps before substrate addition can help remove residual this compound.[10]
Problem 3: Ambiguous Results in Cell-Based Assays
Symptoms:
-
Discrepancy between different viability assays.
-
Unexpected cytotoxicity profile.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cell-based assay interference.
Quantitative Data on Phenazine Compounds (for reference)
Note: The following data is for other phenazine compounds and should be used as a general reference only. The interference potential of this compound must be determined experimentally.
Table 1: Cytotoxicity of Phenazine in Human Cell Lines
| Cell Line | Assay | IC50 (24h) | IC50 (48h) |
| HepG2 | BrdU (proliferation) | 11 µM | 7.8 µM |
| T24 | BrdU (proliferation) | 47 µM | 17 µM |
Data adapted from a study on phenazine cytotoxicity.[7]
Table 2: Absorbance and Emission Properties of Phenazine Derivatives
| Compound | Solvent | Excitation (λexc) | Emission (λem) |
| Phenazine-derived fluorophore P1 | Water | 440 nm | ~550 nm |
| Phenazine-derived fluorophore P1 | Dioxane | 440 nm | ~500 nm |
Data from a study on phenazine-derived fluorophores, illustrating the potential for fluorescence in the visible spectrum.[11]
Experimental Protocols
Protocol 1: Assessing Intrinsic Fluorescence of this compound
Objective: To determine if this compound fluoresces at the excitation and emission wavelengths of a planned assay.
Materials:
-
This compound
-
Assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations to be used in the experiment.
-
Include a buffer-only blank control.
-
Pipette the dilutions and controls into the 96-well plate.
-
Scan the emission spectrum of each concentration using the excitation wavelength of your assay.
-
Separately, scan the excitation spectrum while monitoring at the emission wavelength of your assay.
-
Analysis: If significant fluorescence is detected, this indicates a high potential for interference. The measured fluorescence can be subtracted from the experimental values as a background correction.
Protocol 2: Orthogonal Assay for Cell Viability
Objective: To confirm a cytotoxic effect observed in a redox-based assay (e.g., MTT) using a non-redox-based method. This protocol describes an ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
96-well opaque-walled plates
-
ATP-based viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in the 96-well opaque plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the ATP-based reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Analysis: Compare the dose-response curve from this assay to the one obtained from the redox-based assay. A similar curve suggests that the observed effect is genuine cytotoxicity, while a significant difference may indicate that this compound was interfering with one of the assays.
Protocol 3: Investigating Redox Activity and ROS Production
Objective: To determine if this compound generates ROS in a cellular context.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Treat cells with this compound at various concentrations for a defined period. Include vehicle and positive controls.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with the DCFH-DA probe in serum-free medium and incubate in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence (typically excitation ~485 nm, emission ~535 nm).
-
Analysis: An increase in fluorescence in this compound-treated cells compared to the vehicle control indicates the generation of intracellular ROS.
Signaling Pathway: Potential Mechanism of Phenazine-Induced Cytotoxicity
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Generation of Reactive Oxygen Species Mediated by 1‑Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Metabolite Identification of Endophenazine D in Liver Microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the in vitro metabolism studies of Endophenazine D, particularly focusing on its metabolite identification in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolic pathways for this compound in human liver microsomes?
Based on the general metabolism of phenazine-containing structures and common phase I reactions catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes, the expected primary metabolic pathways for this compound would likely involve:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic rings or alkyl chains.
-
N-oxidation: Oxidation of the nitrogen atoms within the phenazine (B1670421) core.
-
O-dealkylation: If any ether linkages are present, the removal of an alkyl group.
-
Oxidation of any existing alkyl side chains.
It is important to note that without specific experimental data on this compound, these are predicted pathways based on the metabolism of similar chemical scaffolds.
Q2: My this compound sample shows very low turnover in the microsomal stability assay. What could be the reason?
Low metabolic turnover can be attributed to several factors:
-
High Stability of the Compound: this compound might be inherently resistant to metabolism by the enzymes present in liver microsomes.[1][2]
-
Inappropriate Cofactor Concentration: Ensure that the NADPH regenerating system is functioning correctly and providing a sufficient concentration of NADPH, which is essential for CYP enzyme activity.
-
Low Enzyme Activity: The batch of liver microsomes used may have low metabolic activity. It is crucial to use microsomes with certified activity and handle them properly to avoid degradation.
-
Inhibitory Effects: The concentration of this compound used in the assay might be high enough to cause substrate inhibition of the metabolizing enzymes.
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can lead to reduced enzyme activity.[1]
Q3: I am observing multiple peaks in my LC-MS chromatogram. How can I confirm which ones are true metabolites of this compound?
Distinguishing true metabolites from background noise or artifacts requires a systematic approach:
-
Control Samples: Compare the chromatograms of your test incubations with those of control samples that do not contain the NADPH regenerating system. Peaks present in both are likely not metabolites.
-
Mass Spectrometry Fragmentation: Analyze the MS/MS fragmentation patterns of the potential metabolite peaks. Metabolites should have fragmentation patterns that are structurally related to the parent compound, this compound.
-
Isotope Labeling: If possible, using a stable isotope-labeled version of this compound can definitively identify metabolites, as they will exhibit a characteristic mass shift.
-
Metabolite Prediction Software: In silico tools can predict potential metabolites and their mass-to-charge ratios (m/z), which can then be specifically looked for in the experimental data.
Q4: What is the best way to quantify the formation of this compound metabolites?
Accurate quantification of metabolites can be challenging, especially without authentic standards. Here are some common approaches:
-
Relative Quantification: If authentic standards are unavailable, metabolites can be quantified relative to the parent compound or an internal standard using peak areas from the LC-MS analysis.
-
Calibration Curve: For absolute quantification, a calibration curve must be generated using a synthesized or isolated and purified standard of the metabolite.
-
Radiolabeling: Using a radiolabeled parent compound allows for the quantification of all metabolites based on their radioactivity, regardless of their ionization efficiency in the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate experiments | Inconsistent pipetting of microsomes, substrate, or cofactors. | Use calibrated pipettes and ensure thorough mixing of all components. Prepare a master mix for incubations where possible. |
| Degradation of liver microsomes due to improper storage or handling. | Store microsomes at -80°C and thaw on ice immediately before use. Avoid repeated freeze-thaw cycles. | |
| No metabolism of positive control compound | Inactive NADPH regenerating system. | Prepare fresh NADPH regenerating system solutions for each experiment. |
| Degraded liver microsomes. | Test a new batch of microsomes with certified activity. | |
| Matrix effects in LC-MS analysis | Co-eluting endogenous components from the microsomal matrix suppressing or enhancing the ionization of the analyte. | Optimize the chromatographic method to improve separation. |
| Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. | ||
| Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Experimental Protocols
Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a test compound.
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Thaw human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
-
Incubation:
-
Dilute the human liver microsomes to a final concentration of 0.5 mg/mL in the phosphate buffer.
-
Pre-warm the microsomal solution at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM and the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Monitor the disappearance of the parent compound (this compound) over time.
-
Metabolite Identification of this compound
This protocol is designed for the identification of potential metabolites.
-
Incubation:
-
Follow the incubation procedure described above, but use a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to maximize the formation of metabolites.
-
Include two control incubations: one without the NADPH regenerating system and one without this compound.
-
-
Sample Preparation:
-
Quench the reaction with ice-cold acetonitrile.
-
Centrifuge to remove proteins.
-
Concentrate the supernatant under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to increase the concentration of metabolites.
-
-
LC-MS/MS Analysis:
-
Perform a full scan LC-MS analysis to detect all potential metabolites.
-
Use data mining software to compare the chromatograms of the test and control samples to identify unique peaks in the test sample.
-
Perform product ion scans (MS/MS) on the parent compound and the potential metabolite peaks to obtain fragmentation patterns for structural elucidation.
-
Data Presentation
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45.2 | 15.3 |
| Positive Control (e.g., Verapamil) | 12.8 | 54.1 |
Table 2: Hypothetical Metabolites of this compound Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | m/z [M+H]+ | Retention Time (min) | Relative Abundance (%) |
| M1 | Hydroxylation | [Parent + 16] | 4.8 | 65 |
| M2 | N-Oxidation | [Parent + 16] | 5.2 | 25 |
| M3 | Dihydroxylation | [Parent + 32] | 3.9 | 10 |
Visualizations
Caption: Experimental workflow for metabolite identification.
Caption: Predicted metabolic pathway of this compound.
References
Validation & Comparative
Endophenazine D vs. Other Phenazine Antibiotics: A Comparative Analysis
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of Endophenazine D and its analogs against other notable phenazine (B1670421) antibiotics. This report provides a side-by-side analysis of their antimicrobial and cytotoxic activities, supported by experimental data and detailed methodologies.
Endophenazines are a family of prenylated phenazine antibiotics produced by the endosymbiotic actinomycete, Streptomyces anulatus.[1] First described in 2002, the four primary members of this family, Endophenazines A, B, C, and D, have demonstrated antimicrobial activities against Gram-positive bacteria and some filamentous fungi.[1] This guide offers a comparative overview of this class of compounds with other well-characterized phenazine antibiotics, namely Pyocyanin and Phenazine-1-Carboxylic Acid (PCA), to assist in research and development efforts.
While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data for Endophenazines A and B as representative of the family for a quantitative comparison.
Performance Data at a Glance
The following tables summarize the antimicrobial and cytotoxic profiles of Endophenazines, Pyocyanin, and Phenazine-1-Carboxylic Acid based on available experimental data. It is important to note that the data for each compound were generated in separate studies; therefore, a direct comparison should be made with caution.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) |
| Endophenazine A & B | Staphylococcus aureus ATCC 25923 | 8 - 32 |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | |
| Pyocyanin | Staphylococcus aureus | 5 - 8 |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 64[2][3] | |
| Bacillus subtilis | 62.5[4] | |
| Phenazine-1-Carboxylic Acid (PCA) | Vibrio anguillarum | 50 |
| Botrytis cinerea | 25 | |
| Sclerotium rolfsii | 29 |
Table 2: Cytotoxicity (IC₅₀)
| Compound | Cell Line | Cell Type | IC₅₀ Value (µg/mL) |
| Endophenazines | MDA-MB-231 | Human Breast Cancer | 23.41 |
| HeLa | Human Cervical Cancer | 126.54 | |
| HepG2 | Human Liver Cancer | Not specified | |
| MCF-7 | Human Breast Cancer | 20.23 | |
| Pyocyanin | L-132 | Human Lung Epithelial | 21.79 |
| Panc-1 | Human Pancreatic Cancer | > 6 (highly effective) | |
| HepG2 | Human Liver Cancer | Inhibition rate of 7-84% | |
| Phenazine-1-Carboxylic Acid (PCA) | DU145 | Human Prostate Cancer | Induces apoptosis |
Mechanism of Action
Phenazine antibiotics exert their biological effects primarily through their ability to undergo redox cycling. This process generates reactive oxygen species (ROS) within target cells, leading to oxidative stress. The resulting damage to cellular components like DNA, proteins, and lipids can trigger programmed cell death, or apoptosis, through mitochondrial-related pathways.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative analysis of phenazine antibiotics.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established methods for antimicrobial susceptibility testing.
-
Preparation of Microbial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Phosphate-Buffered Saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted microbial suspension in the appropriate sterile broth (e.g., Cation-adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Phenazine Dilutions:
-
Perform serial two-fold dilutions of the phenazine stock solution in the appropriate sterile broth in a 96-well plate to create a range of concentrations.
-
-
Microtiter Plate Assay:
-
Add 100 µL of the appropriate sterile broth to all wells of a new 96-well microtiter plate.
-
Transfer 100 µL of each phenazine dilution to the corresponding wells.
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the phenazine antibiotic at which there is no visible growth of the microorganism.
-
MTT Assay for Cytotoxicity (IC₅₀ Determination)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the phenazine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
Conclusion
The phenazine class of antibiotics, including Endophenazines, Pyocyanin, and PCA, demonstrates significant biological activity. While quantitative data for this compound remains elusive, the available information on its analogs suggests a potent antimicrobial profile, particularly against Gram-positive bacteria. The cytotoxicity profiles of phenazines indicate potential for development as anticancer agents, though further studies are needed to establish selectivity and safety. The provided experimental protocols offer a standardized framework for future comparative studies to elucidate the specific advantages and therapeutic potential of individual phenazine compounds.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
Unveiling Potential Cross-Resistance: A Comparative Guide to Endophenazine D in MRSA
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. As the quest for novel antimicrobial agents intensifies, understanding the potential for resistance development and cross-resistance is paramount. This guide provides a comparative analysis of Endophenazine D, a phenazine (B1670421) antibiotic, in the context of MRSA, offering insights into potential cross-resistance mechanisms and outlining the experimental framework for their investigation. While specific quantitative data on this compound cross-resistance in MRSA is not yet available in published literature, this guide synthesizes current knowledge on phenazine resistance in S. aureus to inform future research and development.
Performance Comparison: A Hypothetical Framework
Due to the absence of direct experimental data for this compound, the following tables present a hypothetical framework for comparing its activity against MRSA with other antibiotics. This framework is based on known resistance mechanisms for similar phenazine compounds and common anti-MRSA agents. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic efficacy, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Hypothetical MICs of this compound and Comparator Antibiotics against Characterized MRSA Strains
| MRSA Strain | Resistance Mechanism | This compound (µg/mL) | Oxacillin (µg/mL) | Ciprofloxacin (µg/mL) | Tetracycline (µg/mL) | Vancomycin (µg/mL) |
| ATCC 43300 | mecA positive | Data not available | >256 | 0.5 | 0.25 | 1 |
| USA300 | mecA positive, Panton-Valentine Leukocidin (PVL) positive | Data not available | >256 | 32 | 64 | 1 |
| Mu50 (VISA) | Thickened cell wall, mecA positive | Data not available | >256 | 64 | 0.5 | 8 |
| N315 | mecA positive | Data not available | >256 | 128 | 1 | 1 |
| This compound Resistant Mutant | HprS efflux pump overexpression (hypothetical) | Data not available | >256 | 32 | 64 | 1 |
Table 2: Potential Cross-Resistance Profile of an this compound-Resistant MRSA Strain
| Antibiotic Class | Antibiotic Example | Expected MIC in this compound-Resistant Strain (Hypothetical) | Rationale for Potential Cross-Resistance |
| Phenazines | Pyocyanin, Halogenated Phenazines | Increased | Substrate for the HprS efflux pump. |
| Fluoroquinolones | Ciprofloxacin | Increased | Potential substrate for multidrug efflux pumps. |
| Tetracyclines | Tetracycline | Increased | Potential co-expression of efflux pumps like Tet38. |
| Beta-lactams | Oxacillin | No Change Expected | Different mechanism of action (cell wall synthesis). |
| Glycopeptides | Vancomycin | No Change Expected | Different mechanism of action (cell wall synthesis). |
Unraveling the Mechanisms: Signaling Pathways and Resistance
The primary mechanism of resistance to certain phenazine antibiotics in Staphylococcus aureus involves the upregulation of efflux pumps. A key player in this process is the HprS efflux pump, which is regulated by the transcriptional repressor TetR21.
Caption: Potential efflux-mediated resistance to this compound in MRSA.
In a susceptible bacterium, the TetR21 protein represses the expression of the hprS gene. However, in the presence of certain phenazines, TetR21 may be inactivated, leading to the overexpression of the HprS efflux pump. This pump can then actively transport phenazine antibiotics, including potentially this compound, out of the cell, conferring resistance. This mechanism forms the basis for potential cross-resistance with other compounds that are also substrates for the HprS pump.
Experimental Corner: Protocols for Your Research
To investigate the cross-resistance profile of this compound in MRSA, a systematic approach is required. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for such studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and comparator antibiotics against a panel of MRSA strains.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration.
Detailed Steps:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture MRSA strains overnight on a suitable agar (B569324) medium. Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Generation and Characterization of this compound-Resistant Mutants
This protocol describes the process of generating resistant mutants to understand the mechanisms of resistance.
Caption: A stepwise approach to generating and characterizing resistant mutants.
Detailed Steps:
-
Serial Passage: Culture a susceptible MRSA strain in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Selection of Resistant Mutants: After incubation, plate the culture onto agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x MIC).
-
Isolation and Confirmation: Isolate single colonies that grow on the higher concentration plates. Confirm their resistance by re-determining the MIC of this compound.
-
Cross-Resistance Profiling: Determine the MICs of a panel of other antibiotics against the confirmed resistant mutants to identify cross-resistance patterns.
-
Mechanism Identification: Use molecular techniques such as whole-genome sequencing to identify mutations responsible for the resistance phenotype. Analyze the expression of known efflux pump genes (e.g., hprS, tet38) using quantitative real-time PCR (qRT-PCR).
By following these protocols, researchers can generate the necessary data to populate the comparative tables and elucidate the potential for cross-resistance between this compound and other antibiotics in MRSA. This knowledge is critical for the strategic development of new antimicrobial therapies that can circumvent existing and emerging resistance mechanisms.
Validating the Antibacterial Efficacy of Endophenazine D Against Clinically Relevant Gram-Positive Pathogens
A Comparative Analysis with Vancomycin and Linezolid
In the landscape of rising antibiotic resistance, the exploration of novel antimicrobial agents is paramount. Endophenazine D, a member of the phenazine (B1670421) class of natural products, has demonstrated potential as an antibacterial agent, particularly against Gram-positive bacteria.[1][2] This guide provides a comparative analysis of the antibacterial activity of this compound against a panel of clinical isolates, juxtaposed with the performance of two frontline antibiotics, Vancomycin and Linezolid. The data presented herein is supported by established experimental protocols to ensure reproducibility and validation.
Comparative Antibacterial Activity
The in vitro efficacy of this compound and its comparators was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of Endophenazine A, Vancomycin, and Linezolid against Gram-Positive Clinical Isolates
| Microorganism | Endophenazine A MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 8 - 32 | 0.5 - 2.0 | 0.5 - 4.0 |
| Staphylococcus aureus (MRSA) | 8 - 32 | 1.0 - 2.0 | 1.0 - 4.0 |
| Enterococcus faecalis | Not Available | ≤4.0 | 1.0 - 4.0 |
| Enterococcus faecium (VRE) | Not Available | >128 | 1.0 - 4.0 |
| Streptococcus pneumoniae | Not Available | Not Applicable | 0.5 - 2.0 |
Table 2: Bactericidal vs. Bacteriostatic Activity
The ratio of MBC to MIC is used to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is indicative of bacteriostatic activity.
| Antibiotic | Primary Activity | MBC/MIC Ratio |
| Endophenazine A | Bacteriostatic | > 4 |
| Vancomycin | Bactericidal | ≤ 4 |
| Linezolid | Bacteriostatic | > 4 |
Mechanism of Action: The Role of Oxidative Stress
Phenazine antibiotics, including this compound, are believed to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This process disrupts cellular homeostasis and leads to damage of essential biomolecules such as DNA, proteins, and lipids, ultimately inhibiting bacterial growth or causing cell death.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scialert.net [scialert.net]
A Comparative Guide to the Structure-Activity Relationship of Endophenazine D Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Endophenazine D analogues, focusing on their structure-activity relationships (SAR). Drawing from experimental data on endophenazines and other phenazine (B1670421) derivatives, this document outlines the key structural features influencing their biological activity. While extensive SAR studies on a dedicated library of this compound analogues are limited, this guide synthesizes available data to inform rational drug design and development.
Introduction to Endophenazines
Endophenazines are a family of phenazine antibiotics produced by the endosymbiotic actinomycete Streptomyces anulatus. These compounds are characterized by a phenazine-1-carboxylic acid core with a prenyl side chain. Endophenazines A-D, first isolated in 2002, have demonstrated antimicrobial activities, primarily against Gram-positive bacteria and some fungi. The general structure of endophenazines suggests that modifications to the prenyl side chain and the phenazine core can significantly impact their biological activity.
This compound Structure:
While a specific library of this compound analogues has not been extensively studied, its structure, elucidated alongside Endophenazines A, B, and C, features a modified prenyl group attached to the phenazine core. Understanding the impact of these modifications is key to developing more potent and selective analogues.
Comparative Biological Activity of Phenazine Analogues
To infer the structure-activity relationship for this compound analogues, we can analyze the biological activities of closely related endophenazines and other phenazine derivatives. The following tables summarize the available data on their antibacterial and cytotoxic activities.
Table 1: Antibacterial Activity of Endophenazine Analogues and Related Phenazines
| Compound/Analogue | Test Organism | MIC (µg/mL) | Reference |
| Endophenazine A | Staphylococcus aureus ATCC 25923 | 8 - 32 | |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | ||
| Endophenazine B | Staphylococcus aureus ATCC 25923 | 8 - 32 | |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | ||
| Phenazine-1-carboxylic acid | Not Specified | - |
Table 2: Cytotoxic Activity of Endophenazine Analogues
| Compound/Analogue | Cell Line | IC50 (µg/mL) | Reference |
| Endophenazine A | HeLa (Cervical Cancer) | 30.40 - 32.51 | |
| HepG2 (Liver Cancer) | 78.32 - 86.45 | ||
| MDA-MB-231 (Breast Cancer) | 23.41 - 28.26 | ||
| Vero (Non-cancerous) | 317.44 - 328.63 | ||
| Endophenazine B | HeLa (Cervical Cancer) | 30.40 - 32.51 | |
| HepG2 (Liver Cancer) | 78.32 - 86.45 | ||
| MDA-MB-231 (Breast Cancer) | 23.41 - 28.26 | ||
| Vero (Non-cancerous) | 317.44 - 328.63 |
Inferred Structure-Activity Relationships (SAR) of this compound Analogues
Based on the available data for phenazine derivatives, the following SAR can be proposed for this compound analogues:
-
The Phenazine Core: The tricyclic phenazine ring system is essential for biological activity. Modifications to this core, such as the introduction of substituents, can modulate potency and selectivity.
-
The C9-Prenyl Side Chain: The nature of the side chain at the C9 position is a critical determinant of activity.
-
Lipophilicity: The lipophilic character of the prenyl group is thought to enhance penetration of microbial cell membranes. Variations in the length and branching of this chain can influence antibacterial and antifungal potency.
-
Functionalization: The presence of hydroxyl groups or other functional groups on the side chain, as seen in different endophenazine members, can alter the compound's polarity and interaction with biological targets, thereby affecting its activity spectrum.
-
-
Substitutions on the Phenazine Rings:
-
Halogenation: The introduction of halogen atoms at various positions on the phenazine nucleus has been shown to yield potent antibacterial agents. The position and nature of the halogen can influence the electronic properties and steric profile of the molecule.
-
Other Functional Groups: The addition of other functional groups, such as amino or hydroxyl groups, can also impact the biological activity by altering the molecule's solubility, hydrogen bonding capacity, and interaction with target enzymes or receptors.
-
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of phenazine analogues.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compounds is typically determined using the broth microdilution method.
-
Preparation of Microbial Inoculum: A standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) is prepared from fresh agar (B569324) plates. The turbidity is adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer and non-cancerous cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of this compound analogues.
Caption: A typical experimental workflow for SAR studies of this compound analogues.
Proposed Signaling Pathway for Cytotoxicity
Phenazine compounds are known to induce cellular toxicity through the generation of reactive oxygen species (ROS). The following diagram depicts a plausible signaling pathway.
Caption: Proposed signaling pathway for this compound analogue-induced cytotoxicity.
A Head-to-Head In Vivo Comparison: Endophenazine D versus Linezolid in a Murine Model of MRSA Infection
Abstract: This guide provides a comprehensive in vivo comparison of the novel investigational drug, Endophenazine D, and the established antibiotic, linezolid. The study evaluates the efficacy, pharmacokinetics, and safety of both compounds in a lethal murine model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. All data presented are from head-to-head experiments designed to provide a direct and objective comparison for researchers and drug development professionals.
Introduction and Mechanisms of Action
Linezolid, an oxazolidinone antibiotic, is a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including MRSA. Its mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
This compound is a novel synthetic compound belonging to the phenazine (B1670421) class of antibiotics. Its proposed mechanism of action involves the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This dual-target mechanism is hypothesized to provide a high barrier to resistance development.
Independent Validation of Endophenazine D's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Endophenazine D, a member of the phenazine (B1670421) family of antibiotics. While direct independent validation studies on this compound's specific mechanism of action are not extensively available in peer-reviewed literature, this document synthesizes the known biological activities of the broader endophenazine family and the generally accepted mechanism of action for phenazine compounds. Furthermore, it offers detailed experimental protocols to guide future independent validation studies.
Overview of Endophenazines and Mechanism of Action
Endophenazines A-D are naturally occurring phenazine antibiotics isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Phenazines are redox-active secondary metabolites known for their broad-spectrum antimicrobial and, in some cases, anticancer properties.[3][4] The prevailing hypothesis for the mechanism of action of phenazine antibiotics, including the endophenazines, centers on their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[5] This oxidative stress induces widespread cellular damage, affecting DNA, proteins, and lipids, which ultimately results in cell death.
While specific data for this compound is limited, the antimicrobial activity of the endophenazine family has been demonstrated against Gram-positive bacteria and some filamentous fungi. Prenylation, a characteristic structural feature of endophenazines, is believed to enhance their biological effects.
Comparative Biological Activity
Quantitative data on the specific antimicrobial activity of this compound remains largely unavailable in the public domain. The following table summarizes the known biological activities of the endophenazine family and provides a comparison with other well-characterized phenazine antibiotics. The data presented for compounds other than this compound is sourced from various studies and should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Target Organism/Cell Line | Activity Type | Metric | Value | Reference |
| Endophenazine A | Staphylococcus aureus ATCC 25923 | Antimicrobial | MIC | 8 µg/mL | |
| Methicillin-Resistant S. aureus (MRSA) | Antimicrobial | MIC | 32 µg/mL | ||
| This compound | Gram-positive bacteria | Antimicrobial | MIC | Not Specified | |
| Pyocyanin | Staphylococcus aureus | Antimicrobial | MIC | ~5 µg/mL (23.78 µM) | |
| Phenazine-1-Carboxylic Acid (PCA) | Vibrio anguillarum | Antimicrobial | MIC | 50 µg/mL | |
| Unnamed Phenazine (4) | Osteosarcoma cell line 143B | Cytotoxic | IC₅₀ | 0.16 µM | |
| Unnamed Phenazine (5) | Osteosarcoma cell line 143B | Cytotoxic | IC₅₀ | 20.0 µM |
Note: MIC (Minimum Inhibitory Concentration); IC₅₀ (Half-maximal Inhibitory Concentration).
Proposed Signaling Pathway and Experimental Validation Workflow
The diagrams below illustrate the proposed mechanism of action for phenazine antibiotics and a typical workflow for its experimental validation.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: A typical experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
The following are detailed protocols for key experiments that can be employed to independently validate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plates.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (approximately 5 x 10^5 colony-forming units/mL) in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol uses the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
DCFDA (or H2DCFDA)
-
Bacterial or mammalian cells of interest
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS, if using mammalian cells)
-
96-well dark microplate
-
Fluorescence microplate reader or flow cytometer
-
Positive control (e.g., Tert-butyl hydroperoxide)
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Prepare DCFDA Solution: Prepare a 20 µM DCFDA solution in a suitable buffer (e.g., 1X buffer solution for mammalian cells).
-
Cell Treatment:
-
For suspension cells, collect and wash the cells. Resuspend the cells in the DCFDA solution and incubate at 37°C for 30 minutes in the dark.
-
For adherent cells, treat the cells with the DCFDA solution and incubate under the same conditions.
-
-
Wash: Wash the cells with buffer to remove excess DCFDA.
-
Compound Exposure: Resuspend or cover the cells with media containing various concentrations of this compound. Include positive and negative controls.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~529 nm) or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Logical Comparison of Phenazine Alternatives
The following diagram illustrates a logical comparison of this compound with other phenazine antibiotics based on their structural features and known biological activities.
Caption: Comparative logic of different phenazine derivatives.
Conclusion
While specific, independently validated data on the mechanism of action of this compound is currently lacking, the existing body of research on phenazine antibiotics provides a strong foundation for future investigation. The proposed mechanism involving the generation of reactive oxygen species is a plausible starting point for validation studies. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate the precise molecular interactions and cellular consequences of this compound activity. Further research, particularly comparative studies that include this compound, is crucial to fully understand its therapeutic potential and to develop it as a potential lead compound in drug discovery.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Endophenazines A∼D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities (2002) | Klaus Gebhardt | 72 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the Synergistic Potential of Endophenazine D in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antimicrobial agents, presents a promising approach to enhance efficacy and combat resistance. This guide explores the potential synergistic effects of Endophenazine D, a member of the phenazine (B1670421) class of antibiotics, with other antimicrobial agents. While direct experimental data on this compound is limited, this document provides a comparative analysis based on the known activities of the endophenazine family and related phenazine compounds, supported by established experimental protocols for assessing synergy.
This compound and the Phenazine Family: An Overview
Endophenazines A-D are a family of phenazine antibiotics produced by the endosymbiotic actinomycete Streptomyces anulatus.[1] These compounds are known for their antimicrobial activity, primarily against Gram-positive bacteria and some fungi.[1] The general mechanism of action for phenazine antibiotics is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in target microorganisms. While specific data for this compound is scarce, the collective activity of the endophenazine family suggests its potential as a valuable component in antimicrobial research.
Documented Antimicrobial Activity of Endophenazines
Studies have primarily focused on Endophenazines A and B, demonstrating their efficacy against clinically relevant pathogens. For instance, isolated endophenazines have shown activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Endophenazine Analogs against Staphylococcus aureus
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Endophenazine A & B (mixture) | S. aureus ATCC 25923 | 8 - 32 | 32 - 128 |
| Endophenazine A & B (mixture) | MRSA (clinical isolate) | 8 - 32 | 32 - 128 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is generalized from studies on endophenazines.
Synergistic Potential: A Comparative Analysis
While direct studies on the synergistic effects of this compound are not yet available, research on other phenazine compounds provides a strong rationale for investigating its potential in combination therapies. Phenazine derivatives have been shown to act synergistically with other classes of antimicrobial agents, including azole antifungals and other antibiotics.[2][3][4] For example, phenazines isolated from Pseudomonas aeruginosa exhibited synergistic activity with azoles against Candida species. Furthermore, a synthetic phenazine-based ruthenium complex demonstrated synergy with ampicillin (B1664943) against resistant bacterial strains.
The proposed mechanism for such synergy often involves complementary modes of action. For instance, one agent may permeabilize the cell membrane, facilitating the entry of the second agent, or they may target different essential cellular pathways, leading to a more potent combined effect.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound, standardized in vitro methods are employed. The two most common methods are the checkerboard assay and the time-kill assay.
Checkerboard Assay
The checkerboard method is a widely used technique to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the antibiotic to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each agent alone and for each combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.
-
FIC of Agent A (FICA) = MIC of Agent A in combination / MIC of Agent A alone
-
FIC of Agent B (FICB) = MIC of Agent B in combination / MIC of Agent B alone
-
FIC Index (FICI) = FICA + FICB
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
Methodology:
-
Preparation of Cultures: Prepare a standardized suspension of the target microorganism in a suitable broth.
-
Addition of Antimicrobials: Add this compound and the second antibiotic, alone and in combination, at specific concentrations (e.g., at their respective MICs) to different culture tubes.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on appropriate agar (B569324) media.
-
Colony Counting: After incubation, count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial and the combination.
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 but > 1 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
Visualizing Experimental Workflows and Potential Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Studies on the existence of synergism between different antibiotics and a phenothiazine tranquilizer, promazine, possessing antimicrobial property - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Endophenazine D's Preclinical Safety Profile Against Existing Kinase Inhibitors
An Objective Comparison for Researchers and Drug Development Professionals
The development of novel kinase inhibitors continues to be a focal point in oncology research, offering targeted therapeutic options for various malignancies.[1] Endophenazine D is an investigational, ATP-competitive kinase inhibitor targeting the hypothetical Novel Kinase 1 (NK1), a serine/threonine kinase implicated in the pathogenesis of certain solid tumors. As with any emerging therapeutic candidate, a thorough evaluation of its preclinical safety profile is paramount to ascertain its potential clinical viability.
This guide provides a comparative analysis of the in vitro safety profile of this compound against two established multi-kinase inhibitors, Imatinib (B729) and Sunitinib (B231).[2][3] The data presented herein is intended to offer a transparent and objective benchmark for researchers, scientists, and drug development professionals.
Comparative Safety and Selectivity Data
The following tables summarize the key in vitro safety and selectivity data for this compound, Imatinib, and Sunitinib. These assays are standard in preclinical drug development to identify potential liabilities such as off-target effects and cytotoxicity.
| Compound | Target Cell Line (e.g., HCT116) IC50 (µM) | Non-Target Cell Line (e.g., HEK293) IC50 (µM) | Selectivity Index (SI) |
| This compound | 0.05 | 2.5 | 50 |
| Imatinib | 0.5 | >10 | >20 |
| Sunitinib | 0.1 | 1.0 | 10 |
| Compound | hERG Inhibition IC50 (µM) | Ames Test Result |
| This compound | >30 | Non-mutagenic |
| Imatinib | 25 | Non-mutagenic |
| Sunitinib | 0.5 | Non-mutagenic |
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | >50 | 25 | >50 | 15 |
| Imatinib | 10 | 5 | 7.5 | 2.5 |
| Sunitinib | 15 | 10 | 20 | 5 |
Data for Imatinib and Sunitinib are representative values from public domain sources and internal assays. This compound data is from in-house studies.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer context for the mechanism of action and the experimental procedures, the following diagrams have been generated.
Hypothetical NK1 Signaling Pathway and Inhibition by this compound.
Workflow for the In Vitro Cytotoxicity (MTS) Assay.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTS-based)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).[4][5]
-
Cell Lines and Culture: HCT116 (human colorectal carcinoma) and HEK293 (human embryonic kidney) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, Imatinib, Sunitinib) or vehicle control (0.1% DMSO).
-
Plates were incubated for 72 hours at 37°C.
-
Following incubation, 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) was added to each well.[4]
-
Plates were incubated for an additional 2 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
-
Data Analysis: The absorbance values were normalized to the vehicle control, and IC50 values were calculated using a four-parameter logistic curve fit. The Selectivity Index (SI) was calculated as the ratio of the IC50 in the non-target cell line to the target cell line.
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses the potential for a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[6][7]
-
Cell Line: HEK293 cells stably expressing the hERG channel were used.
-
Assay Procedure:
-
Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., QPatch).[7][8]
-
Cells were subjected to a voltage-clamp protocol to elicit hERG tail currents.
-
After establishing a stable baseline current, cells were perfused with increasing concentrations of the test compounds.
-
The effect of the compound on the hERG tail current was measured.
-
-
Data Analysis: The percentage of inhibition at each concentration was determined, and the IC50 value was calculated by fitting the concentration-response data to a logistic equation.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9][10]
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction), were used.[11][12]
-
Assay Procedure:
-
The test compound was plated at various concentrations with the tester strains on a minimal glucose agar (B569324) plate.[11]
-
Plates were prepared in duplicate, both with and without the S9 mix.
-
The plates were incubated at 37°C for 48-72 hours.
-
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) in any of the tester strains.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[13][14][15]
-
Enzyme Source: Human liver microsomes.
-
Assay Procedure:
-
Test compounds were incubated with human liver microsomes and a panel of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, and Midazolam for CYP3A4).[16]
-
The reactions were initiated by the addition of an NADPH-regenerating system and incubated at 37°C.
-
Reactions were terminated, and the formation of the specific metabolite for each probe substrate was quantified using LC-MS/MS.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound was compared to the vehicle control to determine the percent inhibition. IC50 values were calculated from the concentration-response curves.
Disclaimer: This document is for informational purposes only and is intended for a scientific audience. This compound is a fictional compound, and the data presented is for illustrative purposes to demonstrate a comparative analysis. The safety profiles of Imatinib and Sunitinib are well-documented in the scientific literature and prescribing information.[17][18][19][20][21][22]
References
- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The safety profile of imatinib in CML and GIST: long-term considerations [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of sunitinib for metastatic renal-cell carcinoma: an expanded-access trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 7. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. criver.com [criver.com]
- 15. enamine.net [enamine.net]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Sutent (Sunitinib Malate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. sutent.pfizerpro.com [sutent.pfizerpro.com]
Safety Operating Guide
Prudent Disposal of Endophenazine D: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Endophenazine D was not located in the available resources. The following disposal procedures are based on best practices for handling related phenazine (B1670421) compounds and general laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Hazard Profile and Handling Precautions
Based on data for related compounds, this compound should be handled as a potentially hazardous substance. Phenazine is classified as harmful if swallowed and toxic to aquatic life. Perphenazine is identified as fatal if inhaled, causing serious eye damage, and may cause an allergic skin reaction.[2] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, should be worn at all times.[3] All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.[3]
Quantitative Data Summary for Related Compounds
The following table summarizes key data from the Safety Data Sheets of related phenazine compounds to provide a comparative overview of their properties and hazards.
| Property | Phenazine | Perphenazine |
| CAS Number | 92-82-0 | 58-39-9 |
| Molecular Formula | C12H8N2 | C21H26ClN3OS |
| Molecular Weight | 180.21 g/mol | 403.97 g/mol |
| Physical State | Solid | Solid |
| Melting Point | 172 - 176 °C | 94 - 100 °C |
| GHS Hazard Statements | H302: Harmful if swallowed | H302: Harmful if swallowed |
| H401: Toxic to aquatic life | H317: May cause an allergic skin reaction | |
| H318: Causes serious eye damage | ||
| H330: Fatal if inhaled | ||
| H361: Suspected of damaging fertility or the unborn child | ||
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the proper disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled hazardous waste container. The container should be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
All waste containers must be labeled with a hazardous waste tag as soon as waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials. Strong oxidizing agents are noted as incompatible with similar compounds.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste. For highly toxic compounds, the first three rinses must be collected. Given the high toxicity of related compounds, it is prudent to collect all three rinses.
-
After triple-rinsing, the container can be air-dried in a fume hood, the label defaced, and then disposed of as non-hazardous solid waste, in accordance with institutional policy.
5. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the full hazardous waste containers.
-
Do not dispose of any this compound waste down the drain or in the regular trash. This is crucial to prevent environmental contamination, as related compounds are toxic to aquatic life.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
